molecular formula C8H11NO3 B12386314 Pyridoxine-d3

Pyridoxine-d3

Katalognummer: B12386314
Molekulargewicht: 172.20 g/mol
InChI-Schlüssel: LXNHXLLTXMVWPM-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyridoxine-d3 is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 172.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

172.20 g/mol

IUPAC-Name

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3

InChI-Schlüssel

LXNHXLLTXMVWPM-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO

Kanonische SMILES

CC1=NC=C(C(=C1O)CO)CO

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pyridoxine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary methods for synthesizing deuterated pyridoxine (Vitamin B6), with a focus on Pyridoxine-d3. The document outlines experimental protocols, presents quantitative data for comparison, and illustrates the relevant synthetic and biological pathways. This information is critical for professionals engaged in metabolic research, pharmacokinetic studies, and the development of internal standards for mass spectrometry-based quantification.

Introduction

Pyridoxine, a key vitamer of the Vitamin B6 family, plays a pivotal role as a cofactor in over 140 enzymatic reactions, primarily in amino acid metabolism.[1] Isotopic labeling of pyridoxine, particularly with deuterium, provides an invaluable tool for metabolic research and quantitative bioanalysis.[2][3] Deuterated pyridoxine serves as an ideal internal standard for isotope dilution mass spectrometry, enabling precise quantification of its unlabeled counterpart in complex biological matrices.[4] Furthermore, its use as a metabolic tracer allows researchers to track the fate of Vitamin B6 in vivo, offering insights into its absorption, distribution, metabolism, and excretion (ADME).[5]

This guide focuses on two principal, well-documented methods for introducing deuterium into the pyridoxine molecule:

  • Base-Catalyzed Hydrogen-Deuterium Exchange: To label the methyl group at the C2 position.

  • Deuteride Reduction: To label the hydroxymethyl group at the C5 position.

Method 1: Synthesis of this compound by Base-Catalyzed Exchange

This method introduces three deuterium atoms onto the methyl group at the C2 position of the pyridine ring. The strategy involves protecting the phenolic hydroxyl group as a benzyl ether, performing a base-catalyzed exchange in deuterium oxide, and subsequent deprotection via hydrogenation.

Experimental Protocol

Step 1: N-Benzylation of Pyridoxine (Protection)

  • Starting Material: Pyridoxine hydrochloride.

  • Procedure: The initial step involves the protection of the pyridoxine molecule, typically via benzylation, to prevent unwanted side reactions. This creates an N-benzylpyridoxine intermediate.[5] This step is crucial as the subsequent base-catalyzed exchange is performed on this protected form.

Step 2: Base-Catalyzed Deuterium Exchange

  • Reagents: N-benzylpyridoxine, Sodium Deuteroxide (NaOD) in Deuterium Oxide (D₂O).

  • Procedure:

    • Dissolve N-benzylpyridoxine in a solution of NaOD in D₂O.

    • Heat the mixture to facilitate the exchange of protons for deuterons on the 2-methyl group. The reaction is rapid and can be monitored by proton NMR spectroscopy.[5]

    • After the exchange is complete (typically within 30 minutes), neutralize the solution with Deuterium Chloride (DCl) in D₂O.[5]

Step 3: Debenzylation (Deprotection)

  • Reagents: The deuterated N-benzylpyridoxine product from Step 2, Palladium on Carbon (Pd/C) catalyst.

  • Procedure:

    • Transfer the neutralized solution to a hydrogenation vessel containing a Pd/C catalyst.

    • Subject the mixture to hydrogenation to cleave the benzyl protecting group.

    • Upon completion, filter the catalyst and concentrate the filtrate to yield Pyridoxine-d₃ hydrochloride.

Logical Workflow for this compound Synthesis

cluster_0 Method 1: Base-Catalyzed Exchange for this compound A Pyridoxine HCl B N-Benzylpyridoxine (Protection) A->B Benzylation C Deuterated N-Benzylpyridoxine B->C NaOD, D₂O (H/D Exchange) D This compound HCl (Final Product) C->D H₂, Pd/C (Debenzylation)

Caption: Workflow for this compound synthesis via base-catalyzed exchange.

Method 2: Synthesis of Pyridoxine-d2 by Deuteride Reduction

This approach introduces two deuterium atoms at the 5-hydroxymethyl position by reducing a carboxylic acid precursor with a deuterated reducing agent.

Experimental Protocol

Step 1: Preparation of the Starting Material

  • Precursor: The synthesis starts with α⁴,3-O-isopropylidene-5-pyridoxic acid, which is derived from pyridoxine. The isopropylidene group protects the hydroxyl groups at the C3 and C4 positions.

Step 2: Reduction with Lithium Aluminum Deuteride

  • Reagents: α⁴,3-O-isopropylidene-5-pyridoxic acid, Lithium Aluminum Deuteride (LiAlD₄), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend Lithium Aluminum Deuteride (10 g, 0.24 mol) in 2 L of anhydrous THF in a 5-liter, three-neck flask.[5]

    • Add the α⁴,3-O-isopropylidene-5-pyridoxic acid (41.2 g) to the suspension.

    • Stir the mixture overnight at room temperature. Monitor the reaction by observing the shift in UV absorption maximum at pH 7 from 281 nm (acid) to 290 nm (alcohol).[5]

    • Carefully add water (approx. 55 ml) to quench the excess LiAlD₄.[5]

    • Filter the precipitated aluminum hydroxides and concentrate the filtrate to yield isopropylidene pyridoxine-d₂ hydrochloride.

Step 3: Deprotection

  • Reagents: Isopropylidene pyridoxine-d₂ hydrochloride, 0.1 N Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the product from Step 2 in 0.1 N HCl.

    • Heat the suspension on a steam bath for at least 1 hour to remove the isopropylidene protecting group.[5]

    • Monitor the hydrolysis by the increase in UV absorption at 325 nm at pH 7.[5]

    • Cool the solution to crystallize the product. Further concentration may be required to obtain additional product.

Experimental Workflow for Pyridoxine-d2 Synthesis

cluster_1 Method 2: Deuteride Reduction for Pyridoxine-d2 E α⁴,3-O-isopropylidene- 5-pyridoxic acid F Isopropylidene Pyridoxine-d2 HCl E->F 1. LiAlD₄, THF 2. H₂O Quench G Pyridoxine-d2 HCl (Final Product) F->G 0.1 N HCl, Heat (Deprotection)

Caption: Workflow for Pyridoxine-d2 synthesis via deuteride reduction.

Quantitative Data Summary

The following tables summarize the reported yields and isotopic purity for the described synthetic methods. Data is compiled from scientific literature and commercial suppliers.

Table 1: Reaction Yields

Synthesis StepMethodReported YieldReference
Reduction of Isopropylidene Pyridoxic Acid to Isopropylidene Pyridoxine-d₂Deuteride Reduction77%[5]
Hydrolysis of Isopropylidene Pyridoxine-d₂Deuteride Reduction100%[5]
Overall Synthesis of [¹³C₃]-PN (multi-step)Diels-Alder Route17%[6]

Table 2: Isotopic Purity

CompoundLabeling MethodIsotopic Distribution (d₀, d₁, d₂, d₃)Atom % DReference
Pyridoxine-d₂Deuteride Reduction3.6%, 10.7%, 85.6%, 0.2%-[5]
Pyridoxine-(methyl-d₃) hydrochlorideBase-Catalyzed Exchange (presumed)-≥98%[2]
Pyridoxal-(methyl-d₃)Derived from Pyridoxine-d₃-≥98%

Biological Pathways of Vitamin B6 Metabolism

Vitamin B6 is metabolized in vivo through two primary pathways: the de novo synthesis pathway , which creates the vitamin from simple precursors, and the salvage pathway , which interconverts different forms of the vitamin. The biologically active form is Pyridoxal 5'-phosphate (PLP).

De Novo and Salvage Pathways

The de novo pathway synthesizes PLP from precursors derived from glycolysis and the pentose phosphate pathway.[1] The salvage pathway is crucial for converting dietary forms of Vitamin B6 (pyridoxine, pyridoxal, pyridoxamine) and for recycling existing vitamers into the active PLP cofactor.[1] Deuterated pyridoxine introduced into a biological system would enter the salvage pathway to be converted into other deuterated vitamers.

cluster_2 Vitamin B6 Metabolic Pathways DeNovo De Novo Synthesis (from Glycolysis/PPP precursors) PLP Pyridoxal-5'-Phosphate (PLP) (Active Cofactor) DeNovo->PLP PN Pyridoxine (PN) (e.g., this compound) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP Kinase PL Pyridoxal (PL) PL->PN Reductase PL->PLP Kinase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP Kinase PNP->PLP PNP Oxidase PMP->PLP PMP Oxidase

Caption: Simplified Vitamin B6 de novo synthesis and salvage pathways.

References

Commercial Suppliers and Technical Applications of Pyridoxine-d3 for Research: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for Pyridoxine-d3, a deuterated internal standard crucial for accurate quantification in research and clinical settings. It further details an experimental protocol for its application in quantifying pyridoxine (Vitamin B6) in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The selection of a supplier often depends on factors such as purity, isotopic enrichment, availability, and cost. Below is a comparative table of offerings from prominent commercial sources.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityForm
Sigma-Aldrich Pyridoxine-(methyl-d3) hydrochloride1189921-12-7≥98 atom % D≥96% (CP)Powder
MedChemExpress This compound hydrochloride1189921-12-7Not specified99.0%Not specified
Cambridge Isotope Laboratories, Inc. Vitamin B₆ (pyridoxine·HCl) (methyl-D₃, 98%)1189921-12-798%96%Neat
Santa Cruz Biotechnology, Inc. This compound Hydrochloride1189921-12-7Not specifiedNot specifiedNot specified

Data is subject to change and should be verified on the respective supplier's website.

The Role of this compound in Research

Deuterium-labeled compounds, such as this compound, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification.[1] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart. This characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry.[1]

When added to a biological sample at a known concentration, this compound co-elutes with the endogenous, unlabeled pyridoxine during chromatographic separation. By comparing the signal intensities of the labeled and unlabeled compounds in the mass spectrometer, researchers can accurately determine the concentration of pyridoxine in the original sample, correcting for any sample loss during preparation and analysis. This method is widely adopted for its high precision and accuracy in quantifying vitamin B6 vitamers in various biological fluids like plasma, serum, and cerebrospinal fluid.[2][3]

Experimental Protocol: Quantification of Pyridoxine in Human Plasma using UPLC-MS/MS

This section details a typical experimental protocol for the quantitative analysis of pyridoxine in human plasma using this compound as an internal standard. This method is adapted from established procedures in the scientific literature.[2][3][4]

Materials and Reagents
  • Human plasma (collected in EDTA tubes)

  • This compound (from a commercial supplier)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation
  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a this compound internal standard working solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. This step precipitates the proteins which can interfere with the analysis.[3]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the best separation.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for UPLC systems.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for pyridoxine and its deuterated analog.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Pyridoxine: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is a specific fragment generated by collision-induced dissociation. The exact m/z values should be determined by direct infusion of a standard solution.

      • This compound: Similar to pyridoxine, the [M+H]⁺ ion is monitored in Q1, and a characteristic fragment ion is monitored in Q3. The mass difference of 3 Da will be observed for the d3-labeled standard.

Data Analysis and Quantification

The concentration of pyridoxine in the plasma sample is determined by calculating the peak area ratio of the endogenous pyridoxine to the this compound internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of pyridoxine and a fixed concentration of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantification of pyridoxine in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) spike Spike with This compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc msms Tandem MS Detection (MRM Mode) uplc->msms quantify Quantification (Peak Area Ratio) msms->quantify result Concentration of Pyridoxine quantify->result

Caption: Workflow for the quantification of pyridoxine using this compound.

Conclusion

This compound is a critical tool for researchers requiring precise and accurate quantification of vitamin B6. Its commercial availability from multiple suppliers ensures accessibility for various research and development applications. The detailed UPLC-MS/MS protocol provided in this guide offers a robust method for the analysis of pyridoxine in biological matrices, contributing to advancements in clinical diagnostics, nutritional science, and drug development. The use of a deuterated internal standard like this compound is the gold standard for achieving reliable and reproducible results in quantitative bioanalysis.

References

The Metabolic Journey of Pyridoxine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Pyridoxine-d3 (a deuterium-labeled form of Vitamin B6) in biological systems. By leveraging the stability of the deuterium isotope, this compound serves as a valuable tracer in pharmacokinetic and metabolic studies, offering precise insights into the absorption, distribution, metabolic conversion, and excretion of Vitamin B6. This document details the metabolic pathways, summarizes available quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the key processes.

Introduction to Pyridoxine and the Role of Isotopic Labeling

Pyridoxine is a water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a crucial role in over 100 enzymatic reactions, primarily related to amino acid metabolism.[1] Understanding the pharmacokinetics and metabolism of pyridoxine is essential for determining dietary requirements, assessing deficiency, and developing therapeutic applications.

The use of stable isotope-labeled compounds, such as this compound, has revolutionized the study of its metabolism. Unlike radioisotopes, stable isotopes are non-radioactive and safe for human studies. The deuterium label allows for the differentiation of the administered dose from the endogenous vitamin B6 pool, enabling precise measurement of its metabolic fate.

Absorption, Distribution, and Excretion

The metabolism of this compound is generally understood to follow the same pathways as its unlabeled counterpart.

  • Absorption: Pyridoxine is readily absorbed from the gastrointestinal tract, primarily in the jejunum.[2] The bioavailability of pyridoxine from supplements is high.

  • Distribution: Following absorption, pyridoxine is transported to the liver, which is the primary site of its metabolism.[2][3] It is also distributed to other tissues, including the brain and muscles.[2]

  • Excretion: The primary excretory product of pyridoxine metabolism is 4-pyridoxic acid (4-PA), which is eliminated in the urine.[2][4][5] Studies have shown that urinary excretion is the main route for the elimination of vitamin B6.[5]

Metabolic Pathways of this compound

The metabolic activation of this compound involves a series of enzymatic conversions, primarily in the liver, to its active coenzyme form, Pyridoxal-d2 5'-phosphate (PLP-d2). The deuterium atoms on the hydroxymethyl group at the 5-position are retained through this process.

The key enzymatic steps are:

  • Phosphorylation: this compound is phosphorylated by pyridoxal kinase to form this compound 5'-phosphate (PNP-d3).

  • Oxidation: PNP-d3 is then oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, Pyridoxal-d2 5'-phosphate (PLP-d2).[1]

  • Catabolism: For excretion, Pyridoxal-d2 is oxidized by aldehyde oxidase to 4-Pyridoxic acid-d2 (4-PA-d2), the major urinary metabolite.

The metabolic pathway of this compound is depicted in the following diagram:

Pyridoxine_d3_Metabolism Metabolic Pathway of this compound PN_d3 This compound (PN-d3) PNP_d3 This compound 5'-phosphate (PNP-d3) PN_d3->PNP_d3 Pyridoxal Kinase PLP_d2 Pyridoxal-d2 5'-phosphate (PLP-d2) (Active Coenzyme) PNP_d3->PLP_d2 PNP Oxidase PL_d2 Pyridoxal-d2 (PL-d2) PLP_d2->PL_d2 Phosphatase PA_d2 4-Pyridoxic acid-d2 (4-PA-d2) (Urinary Metabolite) PL_d2->PA_d2 Aldehyde Oxidase

Metabolic conversion of this compound to its active form and excretory product.

Quantitative Analysis of this compound and its Metabolites

While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on unlabeled pyridoxine provide a basis for expected concentrations and clearance rates. The use of deuterated standards in mass spectrometry allows for highly sensitive and specific quantification.

Table 1: Representative Plasma Concentrations of B6 Vitamers After Oral Supplementation

VitamerBaseline (nmol/L)Peak Concentration (nmol/L)Time to Peak (hours)
Pyridoxine (PN)Undetectable~13.5 ± 2.1~3
Pyridoxal 5'-phosphate (PLP)~35~2787 ± 329Plateau after ~10
4-Pyridoxic acid (4-PA)~22Varies with dose~3

Note: Data is adapted from a study using oral pyridoxamine supplementation and is intended to provide a general reference for expected magnitudes and timelines.[6] Actual values for this compound may vary.

Table 2: Pharmacokinetic Parameters of Unlabeled Pyridoxine

ParameterValueReference
Elimination Half-life (4-PA)15-20 days[2]
Urinary Excretion (% of dose)35-63% as 4-PA[7]

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves stable isotope dilution mass spectrometry.

Sample Preparation
  • Sample Collection: Collect blood (plasma or whole blood) or urine samples at specified time points after administration of this compound.

  • Internal Standard Spiking: Add a known amount of a different isotopically labeled internal standard (e.g., Pyridoxine-d2 with a different number of deuterium atoms, or 13C-labeled pyridoxine) to the biological sample.

  • Protein Precipitation: For plasma or whole blood, precipitate proteins using an acid such as trichloroacetic acid or a solvent like acetonitrile.[8]

  • Extraction: The vitamers can be extracted using solid-phase extraction (SPE) for cleanup and concentration.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the vitamers are typically derivatized (e.g., acetylation) to increase their volatility.[9]

Analytical Methodology

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple B6 vitamers.

  • Chromatography:

    • Column: A reversed-phase C18 or a similar column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each deuterated analyte and internal standard.

Table 3: Exemplary LC-MS/MS Parameters for B6 Vitamers

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound173.1155.1
Pyridoxal-d2 5'-phosphate (PLP-d2)250.1152.1
4-Pyridoxic acid-d2186.1168.1

Note: These are representative values and should be optimized for the specific instrument and conditions.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for the analysis of the major urinary metabolite, 4-PA-d2.

  • Chromatography:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized deuterated 4-PA and the internal standard is used for quantification.[9]

Experimental and Logical Workflow Visualization

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for a this compound tracer study and the logical relationship of the key metabolic enzymes.

Experimental_Workflow Experimental Workflow for a this compound Tracer Study cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject_Recruitment Baseline_Sampling Baseline_Sampling Subject_Recruitment->Baseline_Sampling PN_d3_Administration PN_d3_Administration Baseline_Sampling->PN_d3_Administration Time_Series_Sampling Time_Series_Sampling PN_d3_Administration->Time_Series_Sampling Blood & Urine Internal_Standard_Addition Internal_Standard_Addition Time_Series_Sampling->Internal_Standard_Addition (for GC-MS) Extraction Extraction Internal_Standard_Addition->Extraction (for GC-MS) Derivatization Derivatization Extraction->Derivatization (for GC-MS) LC_MS_MS_Analysis LC_MS_MS_Analysis Extraction->LC_MS_MS_Analysis GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Pharmacokinetic_Modeling Pharmacokinetic_Modeling GC_MS_Analysis->Pharmacokinetic_Modeling LC_MS_MS_Analysis->Pharmacokinetic_Modeling

A typical workflow for a clinical study investigating this compound metabolism.

Enzyme_Relationships Key Enzymes in this compound Metabolism PK Pyridoxal Kinase PNPO PNP Oxidase PK->PNPO produces substrate for Phosphatase Phosphatase PNPO->Phosphatase produces substrate for AO Aldehyde Oxidase Phosphatase->AO produces substrate for

Logical relationship of the primary enzymes involved in this compound metabolism.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to understand the intricacies of vitamin B6 metabolism. Its use in stable isotope tracer studies, coupled with advanced analytical techniques like LC-MS/MS and GC-MS, allows for precise and safe investigation of its pharmacokinetic profile. While further studies are needed to establish a comprehensive quantitative dataset for this compound, the methodologies and metabolic pathways outlined in this guide provide a solid foundation for future research in this area.

References

An In-depth Technical Guide to the Comparative Properties of Pyridoxine-d3 and Non-Labeled Pyridoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the properties of pyridoxine-d3 and its non-labeled counterpart, pyridoxine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic research. The guide details the physicochemical properties, pharmacokinetic considerations, and biological roles of both compounds, with a focus on the impact of deuterium substitution. Experimental protocols for analysis and diagrams of relevant pathways and workflows are also provided to support practical application in a laboratory setting.

Introduction to Pyridoxine and the Role of Deuteration

Pyridoxine, commonly known as vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous metabolic processes. In the body, it is converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP), which is essential for the function of over 140 enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other critical biochemical reactions.[1][2]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can alter the physicochemical and pharmacokinetic properties of a molecule.[3][4] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond.[3][5] This can potentially lead to a longer drug half-life, reduced formation of toxic metabolites, and improved therapeutic profiles.[6][7] this compound is most commonly utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of pyridoxine in biological samples.

Physicochemical Properties

PropertyNon-Labeled PyridoxineThis compound HydrochlorideReference(s)
Molecular Formula C₈H₁₁NO₃C₈D₃H₈NO₃·HCl[8],
Molecular Weight 169.18 g/mol 208.66 g/mol [8],
Appearance White powderWhite to off-white powder[8],
Melting Point 159-162 °CNot explicitly stated, but expected to be similar to the non-labeled form.[8]
Solubility Soluble in waterNot explicitly stated, but expected to be soluble in water.[8]
pKa Data available in IUPAC Digitized pKa DatasetNot available[8]
LogP -0.77Not available[8]

Pharmacokinetic Properties

Detailed pharmacokinetic studies directly comparing this compound and non-labeled pyridoxine in vivo are not currently available. The data presented below for non-labeled pyridoxine is based on human studies. The pharmacokinetic properties of this compound are inferred based on the principles of the kinetic isotope effect.

ParameterNon-Labeled PyridoxineThis compound (Predicted Effects)Reference(s)
Absorption Readily absorbed from the gastrointestinal tract, mainly in the jejunum. High bioavailability.Expected to have similar absorption characteristics.[9],[10]
Distribution Stored primarily in the liver, with smaller amounts in the brain and muscles. Highly protein-bound. Crosses the placenta.Distribution is expected to be similar to the non-labeled form.[9]
Metabolism Metabolized in the liver to its active form, pyridoxal 5'-phosphate (PLP), and inactivated to 4-pyridoxic acid for excretion.The rate of metabolism, particularly the conversion to 4-pyridoxic acid, may be slower due to the kinetic isotope effect at the deuterated methyl group. This could potentially lead to a longer half-life and increased exposure.[9],[11],[3]
Elimination Half-Life Approximately 15 to 20 days for the inactive metabolite, 4-pyridoxic acid.Potentially longer than the non-labeled form due to slower metabolism.[9]
Excretion The inactive metabolite, 4-pyridoxic acid, is excreted in the urine.The excretion profile may be altered due to a slower rate of metabolite formation.[9]

Pharmacodynamics and Biological Role

The pharmacodynamic effects of pyridoxine are exerted through its active form, PLP. No studies have directly compared the pharmacodynamic effects of this compound and non-labeled pyridoxine. It is hypothesized that the biological activity will be similar, as the core structure responsible for coenzymatic function remains unchanged. However, alterations in pharmacokinetics due to deuteration could potentially influence the magnitude and duration of the biological effects.

The primary role of pyridoxine is to act as a precursor for PLP, a coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism. These reactions include transamination, decarboxylation, and racemization. PLP is also essential for the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and GABA.[1][2]

Signaling and Metabolic Pathways

The metabolism of pyridoxine to its active and inactive forms involves several key enzymatic steps. The following diagram illustrates the primary metabolic pathway of pyridoxine.

pyridoxine_metabolism Pyridoxine Metabolic Pathway cluster_activation Activation Pathway cluster_inactivation Inactivation & Excretion Pathway pyridoxine Pyridoxine (PN) pnp Pyridoxine-5'-phosphate (PNP) pyridoxine->pnp Pyridoxal kinase plp Pyridoxal-5'-phosphate (PLP) (Active Coenzyme) pnp->plp PNP oxidase pyridoxal Pyridoxal (PL) plp->pyridoxal Alkaline phosphatase pyridoxic_acid 4-Pyridoxic Acid (Excreted) pyridoxal->pyridoxic_acid Aldehyde oxidase comparative_analysis_workflow Comparative Analysis Workflow cluster_compounds Test Compounds cluster_physicochemical Physicochemical Analysis cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Model) cluster_analytical Bioanalytical Method cluster_data Data Analysis & Comparison pyridoxine Non-labeled Pyridoxine physchem_analysis Characterization (MS, NMR, mp, solubility) pyridoxine->physchem_analysis invitro_studies Metabolism in Liver Microsomes pyridoxine->invitro_studies invivo_studies Pharmacokinetic Profiling (Dosing, Blood Sampling) pyridoxine->invivo_studies pyridoxine_d3 This compound pyridoxine_d3->physchem_analysis pyridoxine_d3->invitro_studies pyridoxine_d3->invivo_studies data_analysis Comparison of Properties: - Physicochemical - Pharmacokinetic - Pharmacodynamic physchem_analysis->data_analysis analytical_method UPLC-MS/MS Quantification invitro_studies->analytical_method invivo_studies->analytical_method analytical_method->data_analysis

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in ensuring the reliability and reproducibility of analytical data. From fundamental principles to practical applications, this document provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage this powerful technique.

The Core Principle: Isotope Dilution Mass Spectrometry

At the heart of using deuterated standards lies the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—the deuterated standard—to the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire analytical workflow, from sample preparation to detection.[2] This co-behavior allows the deuterated standard to act as a perfect internal reference, correcting for a multitude of potential errors.

The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio difference, which is created by the substitution of hydrogen atoms with heavier deuterium atoms.[3] By measuring the ratio of the analyte's signal intensity to that of the deuterated standard, a highly accurate and precise quantification of the analyte can be achieved, independent of sample loss, matrix effects, or instrument variability.[4]

Advantages of Deuterated Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:

  • Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic properties to their non-deuterated counterparts, leading to co-elution during liquid chromatography (LC) separation. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.[2]

  • Similar Ionization Efficiency: Since the chemical structure is virtually identical, the deuterated standard and the analyte exhibit very similar ionization efficiencies in the mass spectrometer's ion source. This ensures that any fluctuations in ionization conditions affect both compounds equally.[1]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis.[5] Because the deuterated standard is affected by the matrix in the same way as the analyte, it effectively normalizes these effects, leading to more accurate results.[2]

  • Improved Precision and Accuracy: By correcting for variability in sample preparation, injection volume, and instrument response, deuterated standards significantly improve the overall precision and accuracy of quantitative methods.[6][7]

Experimental Workflow and Protocols

The successful implementation of deuterated standards in a quantitative mass spectrometry workflow requires careful attention to detail at each step. The following diagram and protocol outline a general workflow for the use of deuterated internal standards in a typical bioanalytical application, such as therapeutic drug monitoring.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification

Caption: A generalized experimental workflow for quantitative analysis using deuterated internal standards in LC-MS/MS.

Detailed Experimental Protocol: Quantification of Immunosuppressants in Whole Blood

This protocol is a synthesized example for the therapeutic drug monitoring of immunosuppressants like tacrolimus, sirolimus, and everolimus, demonstrating the key steps where deuterated standards are employed.[2][6]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of the non-labeled analytes and their corresponding deuterated internal standards (IS) in a suitable organic solvent (e.g., methanol).
  • Prepare a series of calibration standards by spiking blank whole blood with known concentrations of the analytes.
  • Prepare QC samples at low, medium, and high concentrations in blank whole blood.

2. Sample Preparation:

  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the deuterated IS working solution.
  • Vortex briefly to mix.
  • Add 100 µL of a protein precipitation agent (e.g., zinc sulfate in methanol) to each sample.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 analytical column for chromatographic separation.
  • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • The gradient should be optimized to ensure separation of the analytes from potential interferences.
  • Mass Spectrometry:
  • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its corresponding deuterated IS.

4. Data Processing and Quantification:

  • Integrate the peak areas for the analyte and the deuterated IS in each chromatogram.
  • Calculate the peak area ratio of the analyte to the deuterated IS.
  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data and Performance Evaluation

The use of deuterated internal standards significantly enhances the performance of quantitative assays. The following tables summarize typical performance data from validated bioanalytical methods.

Table 1: Method Validation Parameters for the Quantification of Immunosuppressants using Deuterated Internal Standards [2]

ParameterCyclosporine ATacrolimusSirolimusEverolimusMycophenolic Acid
Linearity Range 2 - 1250 ng/mL0.5 - 42.2 ng/mL0.6 - 49.2 ng/mL0.5 - 40.8 ng/mL0.01 - 7.5 µg/mL
Intra-assay Precision (CV%) 0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%
Inter-assay Precision (CV%) 2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%
Accuracy 89 - 138%89 - 138%89 - 138%89 - 138%89 - 138%
Recovery 76.6 - 84%76.6 - 84%76.6 - 84%76.6 - 84%76.6 - 84%

Table 2: Comparison of Inter-patient Assay Imprecision for Sirolimus with a Deuterated vs. a Non-Isotopically Labeled Internal Standard

Internal Standard TypeInter-patient Assay Imprecision (CV%)
Deuterated Sirolimus (SIR-d3) 2.7 - 5.7%
Desmethoxyrapamycin (DMR) 7.6 - 9.7%

Data synthesized from a study on sirolimus quantification.

Logical Relationships in Method Development

The selection and implementation of a deuterated internal standard is a critical part of the bioanalytical method development process. The following diagram illustrates the logical relationships and considerations involved.

method_development cluster_analyte Analyte Characterization cluster_is Internal Standard Selection cluster_method Method Optimization cluster_validation Method Validation Analyte_Properties Physicochemical Properties IS_Choice Deuterated Standard Analyte_Properties->IS_Choice Metabolism Metabolic Pathways Deuteration_Site Site of Deuteration Metabolism->Deuteration_Site IS_Choice->Deuteration_Site Isotopic_Purity Isotopic Purity IS_Choice->Isotopic_Purity Sample_Prep Sample Preparation IS_Choice->Sample_Prep LC_Conditions LC Conditions Sample_Prep->LC_Conditions MS_Parameters MS/MS Parameters LC_Conditions->MS_Parameters Linearity Linearity MS_Parameters->Linearity Precision Precision & Accuracy MS_Parameters->Precision Matrix_Effect Matrix Effect MS_Parameters->Matrix_Effect Stability Stability MS_Parameters->Stability

References

Isotopic Enrichment of Pyridoxine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Pyridoxine-d3, a deuterated form of Vitamin B6. This stable isotope-labeled compound is a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathways, experimental protocols, and analytical methods for the preparation and characterization of this compound.

Introduction to Pyridoxine and its Deuterated Analog

Pyridoxine, a vital form of Vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous metabolic processes, including amino acid, carbohydrate, and lipid metabolism. It serves as a precursor to the coenzyme pyridoxal 5'-phosphate (PLP), which is essential for the function of a wide variety of enzymes.

The isotopic enrichment of pyridoxine with deuterium at the 2-methyl position to create this compound provides a stable, non-radioactive tracer. The increased mass of the deuterated molecule allows for its differentiation from the endogenous, unlabeled pyridoxine in biological systems using mass spectrometry. This makes this compound an invaluable tool for researchers in drug development and metabolic research.

Synthesis of this compound

The most common and effective method for the synthesis of this compound, with deuterium atoms specifically at the 2-methyl group, involves a three-step process:

  • Protection of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is first protected to prevent unwanted side reactions. A common protecting group is the benzyl group, forming N-benzylpyridoxine.

  • Base-Catalyzed Deuterium Exchange: The key step is the base-catalyzed hydrogen-deuterium exchange at the 2-methyl group. This is achieved by treating the N-benzylpyridoxine with a deuterium source, typically deuterium oxide (D₂O), in the presence of a base.

  • Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.

Signaling Pathway for this compound Synthesis

Synthesis_Pathway Pyridoxine Pyridoxine NBn_Pyridoxine N-Benzylpyridoxine Pyridoxine->NBn_Pyridoxine N-Benzylation (Benzyl Bromide) NBn_Pyridoxine_d3 N-Benzylthis compound NBn_Pyridoxine->NBn_Pyridoxine_d3 Base-Catalyzed H/D Exchange (NaOD, D₂O) Pyridoxine_d3 This compound NBn_Pyridoxine_d3->Pyridoxine_d3 Debenzylation (Catalytic Hydrogenation)

A diagram illustrating the synthetic pathway to this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound.

Synthesis of N-Benzylpyridoxine
  • Materials: Pyridoxine hydrochloride, benzyl bromide, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve Pyridoxine hydrochloride in ethanol.

    • Add a solution of sodium hydroxide in ethanol to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.

    • To the resulting solution, add benzyl bromide dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-benzylpyridoxine.

Base-Catalyzed Deuteration of N-Benzylpyridoxine
  • Materials: N-benzylpyridoxine, deuterium oxide (D₂O, 99.9 atom % D), sodium deuteroxide (NaOD) in D₂O (40 wt. %).

  • Procedure:

    • Dissolve N-benzylpyridoxine in deuterium oxide.

    • Add a catalytic amount of sodium deuteroxide solution.

    • Heat the mixture to 80-90°C and stir for 48-72 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the extent of deuteration by taking aliquots and analyzing by LC-MS.

    • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

    • Neutralize the solution with DCl in D₂O.

    • Lyophilize the solution to obtain the crude N-benzylthis compound.

Deprotection of N-Benzylthis compound
  • Materials: N-benzylthis compound, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the crude N-benzylthis compound in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator.

    • Shake the reaction vessel at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization.

Analytical Characterization

The isotopic enrichment and purity of the synthesized this compound are critical parameters. Mass spectrometry is the primary analytical technique for this purpose.

Experimental Workflow for Analysis

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing Sample This compound Sample Dissolution Dissolve in Methanol/Water Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution GC_MS GC-MS Analysis Dilution->GC_MS LC_MS LC-MS/MS Analysis Dilution->LC_MS Mass_Spectra Acquire Mass Spectra GC_MS->Mass_Spectra LC_MS->Mass_Spectra Isotopic_Distribution Analyze Isotopic Distribution Mass_Spectra->Isotopic_Distribution Enrichment_Calc Calculate Isotopic Enrichment Isotopic_Distribution->Enrichment_Calc

Workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Derivatization: this compound is often derivatized prior to GC-MS analysis to improve its volatility and chromatographic behavior. A common method is acetylation.

    • Treat the this compound sample with a mixture of acetic anhydride and pyridine.

    • Heat the mixture at 60-70°C for 1 hour.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

    • Oven Program: Start at 80°C (hold for 1 min), ramp to 200°C at 10°C/min (hold for 5 min), then ramp to 300°C at 20°C/min (hold for 2 min).[1]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Quadrupole detector (e.g., Agilent 5977B).[1]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Scan Range: m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol.[2][3]
  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[2]

    • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[3]

    • Mobile Phase A: 2.5 mM ammonium formate in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A suitable gradient to achieve separation from potential impurities.

    • Flow Rate: 0.35 mL/min.[3]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the transitions for pyridoxine (m/z 170 -> [fragment ion]) and this compound (m/z 173 -> [corresponding fragment ion]).

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis and Product Specifications

ParameterTypical ValueReference
Chemical Formula C₈H₈D₃NO₃N/A
Molecular Weight 172.19 g/mol N/A
Overall Yield 40-60%Estimated
Chemical Purity ≥98% (by HPLC)Commercial Data
Isotopic Enrichment ≥98 atom % DCommercial Data

Table 2: Mass Spectrometry Data for Isotopic Distribution

IsotopologueAbbreviationExpected Relative Abundance (%)
Pyridoxine-d0d0< 1%
Pyridoxine-d1d1< 1%
Pyridoxine-d2d2< 2%
This compound d3 > 95%

Note: The expected relative abundance is based on a target isotopic enrichment of ≥98 atom % D and may vary between synthetic batches.

Logical Relationship of Deuteration

The efficiency of the base-catalyzed deuterium exchange is dependent on several factors. The logical relationship between these factors and the desired outcome is depicted below.

Logical_Relationship cluster_inputs Reaction Conditions cluster_process Process cluster_outputs Outcome Base Base Concentration (NaOD) Exchange_Rate H/D Exchange Rate Base->Exchange_Rate Temp Reaction Temperature Temp->Exchange_Rate Time Reaction Time Time->Exchange_Rate D2O Deuterium Source Purity (D₂O) D2O->Exchange_Rate Enrichment Isotopic Enrichment of this compound Exchange_Rate->Enrichment

Factors influencing the isotopic enrichment of this compound.

Conclusion

This technical guide has outlined a robust and reproducible approach for the isotopic enrichment of this compound. The described synthetic route, utilizing a base-catalyzed deuterium exchange on a protected pyridoxine intermediate, is a well-established method for achieving high levels of deuterium incorporation at the 2-methyl position. The detailed analytical protocols for GC-MS and LC-MS/MS provide the necessary tools for the accurate determination of isotopic enrichment and chemical purity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing this compound in their studies.

References

Stability and Storage of Pyridoxine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Pyridoxine-d3, a deuterated analog of Vitamin B6. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of drug products.

Core Stability and Storage Recommendations

This compound is generally considered a stable compound when stored under appropriate conditions. The primary factors influencing its stability are temperature, light, and moisture. To maintain its integrity and prevent degradation, the following storage conditions are recommended.

Summary of Storage Conditions
ParameterRecommendationSource(s)
Temperature (Solid Form) Store in a freezer at -20°C for long-term storage.[1][2]
Temperature (In Solution) For stock solutions, store at -20°C for up to one month or at -80°C for up to six months.[3][4]
Light Exposure Protect from light.[1][5]
Atmosphere Store in a tightly sealed container to protect from moisture.[4][6]
Shipping Can be shipped at room temperature for short periods (less than 2 weeks).[4]

Physicochemical Properties and Incompatibilities

This compound is typically supplied as a white to off-white crystalline powder. It is soluble in water and alcohol but practically insoluble in acetone, chloroform, and ether[5].

To prevent degradation and hazardous reactions, this compound should not be stored with or exposed to:

  • Strong acids and alkalis[4]

  • Strong oxidizing and reducing agents[4]

  • Oxidizing agents such as nitrates and chlorine bleaches, as this may pose an ignition risk[5].

Quantitative Stability Data

While specific long-term stability data for this compound is not extensively available in the public domain, studies on its non-deuterated counterpart, Pyridoxine, provide valuable insights into its stability profile. It is generally assumed that the deuteration at the methyl group does not significantly alter the core stability of the molecule under typical storage conditions.

A study on the stability of vitamins in parenteral nutrition (PN) solutions demonstrated that Pyridoxine is relatively stable. After 72 hours of storage, the residual quantities of Pyridoxine were:

  • At 4°C: 97.5% ± 1.0%

  • At 25°C with photoprotection: 93.1% ± 6.0%

  • At 25°C without photoprotection: 94.0% ± 5.0%

This indicates that less than 10% degradation occurred over three days under these conditions[7]. Another study on an extemporaneously compounded oral suspension of Pyridoxine showed that it maintained at least 94.2% of its original concentration for 91 days when stored at room temperature[4].

A thermogravimetric analysis of pyridoxine determined a shelf life of 0.9 years in a nitrogen atmosphere and 1.5 years in air at 25°C, based on the time for 5% decomposition[8].

Degradation Pathways

The degradation of Pyridoxine can occur through several pathways, including oxidation and bacterial degradation. The primary degradation product of Pyridoxine is often identified as Pyridoxal[9].

Bacterial Degradation of Pyridoxine

Bacteria capable of utilizing Pyridoxine as a sole carbon source employ distinct degradation pathways. Two primary pathways have been identified, both initiating with a dehydrogenation reaction but at different positions on the molecule[5][10].

Bacterial_Degradation_Pathway Bacterial Degradation Pathways of Pyridoxine cluster_pathway1 Pathway I cluster_pathway2 Pathway II Pyridoxine1 Pyridoxine Isopyridoxal Isopyridoxal Pyridoxine1->Isopyridoxal Pyridoxine 4-oxidase Carboxylic_Acid_Derivative1 5-Formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid Isopyridoxal->Carboxylic_Acid_Derivative1 Ring_Cleavage_Product1 Ring Cleavage Products (e.g., Succinic Semialdehyde, Acetate, Ammonia, CO2) Carboxylic_Acid_Derivative1->Ring_Cleavage_Product1 Multiple Steps Pyridoxine2 Pyridoxine Pyridoxal Pyridoxal Pyridoxine2->Pyridoxal Pyridoxine 5-dehydrogenase Pyridoxic_Acid 4-Pyridoxic Acid Pyridoxal->Pyridoxic_Acid Ring_Cleavage_Product2 Ring Cleavage Products Pyridoxic_Acid->Ring_Cleavage_Product2 Multiple Steps Pyridoxine_Start Pyridoxine Pyridoxine_Start->Pyridoxine1 Pyridoxine_Start->Pyridoxine2 Experimental_Workflow Workflow for Stability-Indicating HPLC Method Development cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis and Validation Prep_Standard Prepare Standard Stock and Working Solutions HPLC_Analysis RP-HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Sample Prepare this compound Sample Solution Acid Acid Hydrolysis Prep_Sample->Acid Base Base Hydrolysis Prep_Sample->Base Oxidation Oxidative Degradation Prep_Sample->Oxidation Thermal Thermal Degradation Prep_Sample->Thermal Photolytic Photolytic Degradation Prep_Sample->Photolytic Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Method_Validation Method Validation (Linearity, Accuracy, Precision, Specificity) HPLC_Analysis->Method_Validation Stability_Assessment Assess Stability and Identify Degradants Method_Validation->Stability_Assessment

References

Methodological & Application

Application Note: Pyridoxine-d3 as an Internal Standard for Vitamin B6 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts. The accurate quantification of these vitamers, particularly pyridoxal 5'-phosphate (PLP), the primary active form in circulation, is vital for nutritional assessment and diagnosing deficiencies linked to various diseases.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred analytical technique due to its high sensitivity, selectivity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as Pyridoxine-d3, is fundamental to a robust LC-MS/MS method. This approach, known as a stable isotope dilution assay (SIDA), corrects for variations in sample preparation and matrix effects, ensuring precise and reliable quantification.[4][5]

Principle of the Method The quantification of Vitamin B6 (specifically, the pyridoxine form in this context) is achieved by adding a known quantity of a stable isotope-labeled internal standard (IS), this compound, to all samples, calibrators, and quality controls. This compound is chemically identical to pyridoxine but has a higher mass due to the replacement of three hydrogen atoms with deuterium.

During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the IS. In the mass spectrometer, the analyte and the IS are separated based on their mass-to-charge ratios (m/z). Quantification is performed by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in an unknown sample is then determined from this curve. This method effectively minimizes errors arising from sample extraction, matrix effects, and instrument variability.

G cluster_0 Sample & Standard Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Whole Blood) IS_Addition Spike with known amount of this compound (IS) Sample->IS_Addition Protein_Precip Protein Precipitation (e.g., TCA, Acetonitrile) IS_Addition->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation UHPLC Separation Supernatant->LC_Separation Inject MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte Concentration Cal_Curve->Quantification

Caption: General experimental workflow for Vitamin B6 analysis using an internal standard.

Experimental Protocols

This section details the materials and methodologies for the quantification of Vitamin B6 using this compound as an internal standard.

Materials and Reagents
  • Standards: Pyridoxine hydrochloride (≥99%), this compound hydrochloride.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid, Trichloroacetic acid (TCA), Zinc sulfate heptahydrate, Ammonium formate.[4][6]

  • Glassware: Amber volumetric flasks and vials to protect light-sensitive vitamers.[7]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Individually prepare stock solutions of Pyridoxine and this compound by dissolving the compounds in deionized water. Store at -80°C in amber tubes to prevent degradation.[2]

  • Intermediate Solutions: Prepare intermediate mixed solutions by diluting the stock solutions with deionized water.

  • Working Calibration Standards: Prepare a series of working calibration standards by serial dilution of the intermediate solutions to cover the desired concentration range (e.g., 5 to 500 nmol/L).[1][8]

  • Working Internal Standard (IS) Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).[4]

Sample Preparation (Protein Precipitation)

The following are common protein precipitation methods. The choice of method may depend on the biological matrix.

Method A: Trichloroacetic Acid (TCA) Precipitation [1]

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard solution.

  • Add 300 µL of a 10% TCA solution to precipitate proteins.[9][10]

  • Vortex the mixture for approximately 10 seconds.

  • Incubate on ice for 15 minutes.[6]

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.[6]

  • Transfer the clear supernatant to an amber HPLC vial for analysis.

Method B: Zinc Sulfate/Methanol Precipitation [6]

  • Pipette 300 µL of the whole blood sample into a microcentrifuge tube.

  • Add 100 µL of the this compound internal standard solution.

  • Add 500 µL of a precipitating agent (300mM ZnSO4·7H2O in methanol, 3:7 v/v).[6]

  • Vortex the mixture for approximately 10 seconds.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 20,000 x g for 10 minutes.

  • Transfer the clear supernatant to an amber HPLC vial for analysis.

Method C: Acetonitrile (ACN) Precipitation [8]

  • Mix the sample with the internal standard solution.

  • Add acetonitrile (typically in a 2:1 or 3:1 ratio of ACN to sample volume) to precipitate proteins.

  • Vortex and centrifuge as described in the methods above.

  • Transfer the supernatant for LC-MS/MS injection.

LC-MS/MS Conditions

The following are typical starting conditions. Optimization may be required based on the specific instrument and application.

ParameterTypical Setting
LC System U(H)PLC System (e.g., Waters ACQUITY, Agilent 1290, Thermo Vanquish)
Column Reversed-phase C18 or HILIC column (e.g., Symmetry C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient A linear gradient, for example, starting at 2-3% B, ramping up to 50-95% B, followed by re-equilibration.[4]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 25 µL[4][11]
Total Run Time 2.5 - 6 minutes[8][12]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2.5 - 4.0 kV[4]
Source Temperature 300 - 400 °C[4]
Desolvation Gas Flow 800 - 1000 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Pyridoxine: To be optimized (e.g., Q1: 170.1 -> Q3: 152.1) This compound: To be optimized (e.g., Q1: 173.1 -> Q3: 155.1)

Note: Specific MRM transitions (Precursor Ion -> Product Ion) and collision energies must be optimized for the specific instrument by infusing standard solutions of pyridoxine and this compound.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8] The table below summarizes typical performance characteristics from published methods.

ParameterMatrixTypical Value / RangeReference
Linearity (R²) Whole Blood, CSF> 0.99[6][8]
Limit of Quantification (LOQ) Whole Blood25.9 nmol/L (for PLP)[12]
Plasma5 nmol/L (for PLP)[1]
Food Matrix0.0085 - 0.059 mg/kg[4][5]
Accuracy (% Recovery/Bias) CSF90.5% - 120.1%[8]
Whole Blood89% - 120%[6]
Food Matrix92% - 111%[4][5]
Precision (% CV / RSD)
Intra-dayFood Matrix4% - 10%[4][5]
Inter-dayWhole Blood6.0% - 10.4% (for PLP)[12]
Food Matrix4% - 10%[4][5]

Logical Relationship Diagram

This diagram illustrates the core principle of using a stable isotope-labeled internal standard for quantification.

G cluster_Process Sample Preparation & LC-MS/MS Injection Analyte Pyridoxine (Analyte) Unknown Quantity (X) Process Inherent losses Matrix effects Instrument variation Analyte->Process IS This compound (IS) Known Quantity Added (Y) IS->Process Detector Mass Spectrometer Detector Process->Detector Ratio Measure Peak Area Ratio (Signal_Analyte / Signal_IS) Detector->Ratio Result Ratio is proportional to Quantity Ratio (X/Y) Since Y is known, X can be calculated accurately. Ratio->Result

Caption: Principle of quantification by stable isotope dilution analysis.

References

Application Note: Quantification of Pyridoxine (Vitamin B6) in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust method for the quantitative analysis of pyridoxine (Vitamin B6) in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Pyridoxine-d3 is utilized as a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for clinical research, nutritional assessment, and pharmacokinetic studies.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[1] Accurate quantification of its circulating forms, such as pyridoxine, in human plasma is essential for diagnosing deficiencies and monitoring supplementation.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable quantification.

Experimental

Materials and Reagents
  • Pyridoxine hydrochloride (Analytical Standard)

  • This compound hydrochloride (Internal Standard, IS)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

Standard Solutions and Quality Control Samples

Stock solutions of pyridoxine and this compound are prepared in a suitable solvent, such as a methanol/water mixture. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of pyridoxine into blank human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of pyridoxine from human plasma.[3][4]

  • Thaw : Bring human plasma samples, calibration standards, and QC samples to room temperature.

  • Aliquot : Transfer 100 µL of each sample into a microcentrifuge tube.

  • Add Internal Standard : Spike each tube with 10 µL of the this compound internal standard solution.

  • Precipitation : Add 200 µL of 10% (w/v) trichloroacetic acid in acetonitrile to each tube.

  • Vortex : Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a UPLC system using a C18 reversed-phase column.

  • Column: Acquity UPLC HSS T3 column (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte and internal standard, and then re-equilibrates to the initial conditions.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pyridoxine: To be determined by direct infusion and optimization (A common precursor ion is m/z 170.1)

    • This compound (IS): To be determined by direct infusion and optimization (A common precursor ion is m/z 173.1)

Results and Discussion

Method validation should be performed according to established bioanalytical method validation guidelines. The following table summarizes typical performance characteristics for the quantification of pyridoxine in human plasma using a similar LC-MS/MS method.

ParameterTypical Performance
Linearity Range 1 - 500 ng/mL (Correlation coefficient > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation with TCA add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject To Analysis separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification To Data Processing

Caption: Experimental workflow for pyridoxine quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of pyridoxine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications.

References

Application Note: Quantitative Analysis of Vitamin B6 (Pyridoxine) in Food and Beverage Samples by UPLC-MS/MS with Pyridoxine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid, carbohydrate, and lipid metabolism.[1][2] Accurate quantification of vitamin B6 in food and beverage products is crucial for nutritional labeling, quality control, and research purposes. This application note details a robust and sensitive method for the determination of pyridoxine, a key vitamer of the vitamin B6 group, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, Pyridoxine-d3. The use of an isotope dilution assay enhances accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][3]

Principle

This method employs a simple protein precipitation step for sample extraction. The extracted pyridoxine and the added internal standard, this compound, are separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Stock Solutions Prepare individual stock solutions of Pyridoxine hydrochloride and this compound hydrochloride in a diluent of 10% methanol in water at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

1.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the Pyridoxine stock solution with the diluent to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). A working internal standard solution of this compound is prepared at a concentration of 100 ng/mL.

1.3. Sample Preparation

  • Solid Samples (e.g., cereals, powders): Weigh 1-2 grams of the homogenized sample into a 50 mL centrifuge tube. Add a known volume of the this compound internal standard working solution.

  • Liquid Samples (e.g., beverages, milk): Pipette a known volume (e.g., 1-2 mL) of the liquid sample into a 50 mL centrifuge tube. Add a known volume of the this compound internal standard working solution.

  • Extraction: To the spiked sample, add 10 mL of 0.1 M perchloric acid or 10% trichloroacetic acid.[4][5] Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Instrumental Conditions

2.1. UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-10 min: 2% B (re-equilibration)

2.2. Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Pyridoxine: Precursor Ion (m/z) 170.1 → Product Ion (m/z) 152.1

    • This compound: Precursor Ion (m/z) 173.1 → Product Ion (m/z) 155.1

Data Presentation

The performance of this method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the tables below.

Table 1: Linearity of Pyridoxine Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
2502.950
5005.910
>0.999

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
109.8 ± 0.498.04.1
100102.1 ± 3.5102.13.4
400395.5 ± 12.798.93.2

Table 3: Recovery in Different Food Matrices

Food MatrixSpiked Concentration (ng/g or ng/mL)Measured Concentration (ng/g or ng/mL)Recovery (%)
Infant Formula5047.595.0
Orange Juice5052.0104.0
Cereal5046.092.0

Note: The quantitative data presented in these tables are representative and may vary based on the specific instrumentation and laboratory conditions.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification sample Food/Beverage Sample spike Spike with this compound (IS) sample->spike extract Acidic Extraction & Protein Precipitation spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter uplc UPLC Separation (C18 Column) filter->uplc standards Prepare Calibration Standards standards->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of Vitamin B6.

signaling_pathway cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Pyridoxine (Analyte) Loss Potential for Loss (Extraction, Ion Suppression) Analyte->Loss IS This compound (Internal Standard) IS->Loss Ratio Constant Peak Area Ratio (Analyte/IS) Loss->Ratio Compensates for variability Result Accurate Quantification Ratio->Result

Caption: Principle of Isotope Dilution for accurate quantification.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative analysis of vitamin B6 in a variety of food and beverage matrices. The simple sample preparation protocol and the accuracy afforded by the isotope dilution technique make this method well-suited for high-throughput laboratory settings in research, quality control, and regulatory compliance.

References

Application Notes and Protocols for Vitamin B6 Analysis in Cerebrospinal Fluid Using Pyridoxine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial cofactor in a multitude of enzymatic reactions essential for normal physiological functions, particularly in the central nervous system. Its vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms, play a vital role in neurotransmitter synthesis, amino acid metabolism, and gluconeogenesis.[1] Accurate quantification of vitamin B6 levels in cerebrospinal fluid (CSF) is critical for the diagnosis and monitoring of various neurological disorders, including pyridoxine-dependent epilepsy, and for assessing the biochemical impact of therapeutic interventions.[2][3]

This document provides a detailed protocol for the analysis of vitamin B6 in CSF using Pyridoxine-d3 as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[2][4]

I. Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of a validated UPLC-MS/MS method for the analysis of vitamin B6 vitamers in human CSF, utilizing isotopically labeled internal standards.[2]

Table 1: Method Validation Parameters in Surrogate Matrix (Ringer's Solution) [2]

ParameterPyridoxine (PN)Pyridoxal (PL)Pyridoxamine (PM)Pyridoxal 5'-phosphate (PLP)4-Pyridoxic Acid (PA)
Linearity Range (nmol/L) 5 - 2005 - 2005 - 2005 - 2005 - 200
Coefficient of Regression (r²) > 0.99> 0.99> 0.99> 0.99> 0.99
Within-day Accuracy (%) Not specifiedNot specified114.585.4Not specified
Inter-day Accuracy (%) Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Within-day Precision (% RSD) Not specifiedNot specifiedNot specified16.52.6
Inter-day Precision (% RSD) Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 2: Method Validation Parameters in Pooled Human CSF [2]

ParameterPyridoxine (PN)Pyridoxal (PL)Pyridoxamine (PM)Pyridoxal 5'-phosphate (PLP)4-Pyridoxic Acid (PA)
Within-day Accuracy (%) 90.5120.1Not specifiedNot specifiedNot specified
Inter-day Accuracy (%) Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Within-day Precision (% RSD) Not specifiedNot specified19.0Not specified1.7
Inter-day Precision (% RSD) Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Limit of Quantification (LOQ) (nmol/L) < 5> 5< 5> 5< 5

II. Experimental Protocols

This section details the methodology for the analysis of vitamin B6 in CSF samples.

A. Materials and Reagents
  • Pyridoxine hydrochloride (PN)

  • This compound hydrochloride (PN-d3)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Cerebrospinal fluid (CSF) samples

  • Microcentrifuge tubes

  • Autosampler vials

B. Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PN and PN-d3 in ultrapure water.

  • Working Standard Solutions: Serially dilute the PN stock solution with a surrogate matrix (e.g., Ringer's solution) to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150, 200 nmol/L).

  • Internal Standard Working Solution: Prepare a working solution of PN-d3 in the surrogate matrix at an appropriate concentration.

C. Sample Preparation

The following protocol is adapted from a validated method utilizing acetonitrile for protein precipitation.[2]

  • Sample Thawing: Thaw frozen CSF samples on ice. Protect from light throughout the procedure.

  • Aliquoting: Aliquot 50 µL of each CSF sample, calibration standard, and quality control sample into a microcentrifuge tube.

  • Internal Standard Addition: Add a specified volume of the PN-d3 internal standard working solution to each tube.

  • Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

D. UPLC-MS/MS Analysis

The following are representative UPLC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC HSS T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-1.0 min: 98% A

    • 1.0-3.0 min: Linear gradient to 50% A

    • 3.0-3.5 min: Linear gradient to 5% A

    • 3.5-4.5 min: Hold at 5% A

    • 4.5-4.7 min: Return to 98% A

    • 4.7-5.0 min: Re-equilibration at 98% A

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 1000 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Pyridoxine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Pyridoxine (PN) 170.1152.12015
This compound (PN-d3) 173.1155.12015

III. Visualizations

A. Vitamin B6 Metabolic Pathway

The following diagram illustrates the key steps in the metabolic conversion of different vitamin B6 vitamers.

VitaminB6_Metabolism PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal kinase PA 4-Pyridoxic Acid (PA) (Excretory Form) PL->PA Aldehyde oxidase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PLP PNP oxidase PLP->PL Alkaline phosphatase PMP->PLP PMP oxidase

Caption: Metabolic pathway of vitamin B6 vitamers.

B. Experimental Workflow for CSF Vitamin B6 Analysis

This diagram outlines the major steps in the analytical procedure.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample CSF Sample / Calibrator / QC Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for CSF vitamin B6 analysis.

References

Application Notes and Protocols for Vitamin B6 Analysis using Pyridoxine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic processes within the human body. It exists in several forms, known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts. The biologically active form is pyridoxal 5'-phosphate (PLP), which acts as a coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism. Accurate quantification of vitamin B6 is essential in clinical diagnostics, nutritional monitoring, and drug development.

This document provides detailed application notes and protocols for the analysis of vitamin B6 in various biological and food matrices. The use of a stable isotope-labeled internal standard, Pyridoxine-d3, is highlighted to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers excellent sensitivity and selectivity for the simultaneous measurement of multiple vitamin B6 vitamers.

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of vitamin B6 using LC-MS/MS with this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterPyridoxal-5-Phosphate (PLP)Pyridoxal (PL)Pyridoxine (PN)4-Pyridoxic Acid (PA)
Linearity Range (nmol/L) 5 - 2005 - 2005 - 2005 - 200
Limit of Detection (LOD) (nmol/L) 0.5 - 2.00.5 - 2.00.5 - 2.01.0 - 5.0
Limit of Quantification (LOQ) (nmol/L) 1.5 - 6.01.5 - 6.01.5 - 6.03.0 - 15.0
Intra-assay Precision (%CV) < 5%< 5%< 6%< 7%
Inter-assay Precision (%CV) < 8%< 8%< 9%< 10%
Recovery (%) 95 - 10593 - 10792 - 11090 - 112

Data compiled from representative studies utilizing stable isotope dilution LC-MS/MS methods.[1][2][3]

Table 2: Mass Spectrometric Parameters for Vitamin B6 Vitamers and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyridoxal-5-Phosphate (PLP)248.0150.015
Pyridoxal (PL)168.1150.113
Pyridoxine (PN)170.1152.120
Pyridoxamine (PM)169.1152.118
4-Pyridoxic Acid (PA)184.1166.112
This compound (PN-d3) 173.1 155.1 20

Note: These values are illustrative and should be optimized for the specific instrument used.

II. Experimental Protocols

A. Sample Preparation from Human Plasma/Serum

This protocol describes the extraction of vitamin B6 vitamers from plasma or serum samples using protein precipitation.

Materials:

  • Human plasma or serum, stored at -80°C

  • This compound (PN-d3) internal standard solution (1 µg/mL in methanol/water)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 10 µL of the this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold 10% TCA to precipitate proteins.[3]

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

B. Sample Preparation from Food Matrices (e.g., Fruits, Vegetables)

This protocol outlines a general procedure for the extraction of vitamin B6 from solid food samples.

Materials:

  • Food sample (e.g., homogenized fruit or vegetable)

  • This compound (PN-d3) internal standard solution (1 µg/mL in methanol/water)

  • Metaphosphoric acid, 5% (w/v) in water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Homogenizer

  • Centrifuge

Protocol:

  • Weigh approximately 1 g of the homogenized food sample into a centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 5 mL of 5% metaphosphoric acid.[4]

  • Homogenize the sample for 2 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • SPE Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with 3 mL of water. d. Elute the vitamin B6 vitamers with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for vitamin B6 analysis using LC-MS/MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Food Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Spiking Extraction Extraction (e.g., Protein Precipitation, Acid Hydrolysis) Add_IS->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Purification LC_Separation LC Separation Cleanup->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization Quantification Quantification MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: General workflow for Vitamin B6 analysis.

B. Vitamin B6 Metabolic Pathway

This diagram illustrates the metabolic interconversion of vitamin B6 vitamers in the body, leading to the formation of the active coenzyme, PLP.

vitamin_b6_metabolism PN Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP ATP -> ADP PL Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PL->PLP ATP -> ADP PA 4-Pyridoxic Acid (PA) (Excretion Product) PL->PA PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP ATP -> ADP PNP->PN PNP->PLP PMP->PM PMP->PLP PLP->PL PK Pyridoxal Kinase PK->PN PK->PL PK->PM PNPO PNP Oxidase PNPO->PNP PNPO->PMP AO Aldehyde Oxidase AO->PL Phosphatase Phosphatase Phosphatase->PNP Phosphatase->PMP Phosphatase->PLP

Caption: Simplified Vitamin B6 metabolic pathway.

References

Application Notes and Protocols for Pharmacokinetic Studies of Vitamin B6 Supplementation Using Pyridoxine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis. Understanding the pharmacokinetics of vitamin B6 is essential for determining appropriate supplementation strategies and assessing its bioavailability from various sources. The use of stable isotope-labeled compounds, such as Pyridoxine-d3, offers a powerful tool for these studies. By incorporating a deuterium label, this compound can be distinguished from endogenous and dietary vitamin B6, allowing for precise measurement of its absorption, distribution, metabolism, and excretion (ADME) without the need for a washout period of endogenous vitamin B6.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of vitamin B6 supplementation using this compound. The methodologies described herein are intended to guide researchers in designing and executing robust studies to accurately evaluate the bioavailability and pharmacokinetic profile of pyridoxine.

Metabolic Pathway of Pyridoxine

Pyridoxine is a prodrug that is converted in the body to its active coenzyme form, pyridoxal 5'-phosphate (PLP). This metabolic activation primarily occurs in the liver. The major catabolite of vitamin B6 is 4-pyridoxic acid, which is excreted in the urine.[1]

VitaminB6_Metabolism cluster_liver Liver Metabolism PN Pyridoxine (PN) (from supplementation) PL Pyridoxal (PL) PN->PL Pyridoxine-phosphate oxidase PN_d3 This compound PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal kinase PA 4-Pyridoxic Acid (4-PA) (Excretory Product) PL->PA Aldehyde oxidase PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase A Subject Screening and Recruitment B Oral Administration of this compound A->B C Timed Blood Sample Collection B->C D Plasma Separation and Storage C->D Centrifugation E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F Injection G Quantification of Analytes F->G H Pharmacokinetic Parameter Calculation G->H I Reporting and Interpretation H->I

References

Application Note: Quantitative Analysis of Pyridoxine in Human Serum by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridoxine, a vitamer of Vitamin B6, is a crucial coenzyme in numerous metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. Accurate quantification of pyridoxine in biological matrices is essential for clinical diagnostics, nutritional monitoring, and pharmacokinetic studies in drug development. This application note details a robust and sensitive method for the quantitative analysis of pyridoxine in human serum using gas chromatography-mass spectrometry (GC-MS) with pyridoxine-d3 as a stable isotope-labeled internal standard. The method involves protein precipitation, a two-step derivatization process of methoximation followed by silylation, and analysis by GC-MS in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Pyridoxine hydrochloride (≥99% purity)

  • This compound hydrochloride (isotopic purity ≥98%)

  • Methanol (HPLC grade)

  • Deionized water

  • Methoxyamine hydrochloride (≥98% purity)

  • Pyridine (anhydrous, ≥99.8%)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Human serum (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts (250 µL)

Preparation of Stock and Working Solutions
  • Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pyridoxine hydrochloride in 10 mL of deionized water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of deionized water.

  • Pyridoxine Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the pyridoxine stock solution with deionized water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • This compound IS Working Solution (1 µg/mL): Dilute the this compound stock solution with deionized water to a final concentration of 1 µg/mL.

Sample Preparation
  • Protein Precipitation:

    • Pipette 100 µL of serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank samples).

    • Add 400 µL of ice-cold methanol to each tube.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation:

    • Carefully transfer the supernatant to a clean GC vial with a 250 µL insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to each dried residue. Cap the vials tightly and incubate at 60°C for 60 minutes.

    • Silylation: After cooling to room temperature, add 80 µL of MSTFA to each vial. Cap tightly and incubate at 70°C for 30 minutes.[1]

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 2 µL injection volume, injector temperature 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 30°C/min to 300°C, hold for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS SIM Parameters and Retention Times

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Pyridoxine-tris-TMS~12.5280193385
This compound-tris-TMS~12.5283195388

Table 2: Calibration Curve for Pyridoxine Analysis

Concentration (ng/mL)Response Ratio (Analyte/IS)
100.021
250.054
500.108
1000.215
2500.535
5001.072
10002.148
Linearity (R²) 0.9995
Equation y = 0.0021x + 0.0005

Table 3: Method Validation Parameters

ParameterResult
Linearity Range10 - 1000 ng/mL
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=18)< 8%
Accuracy (% Recovery)
Low QC (30 ng/mL)98.5%
Mid QC (300 ng/mL)101.2%
High QC (800 ng/mL)99.3%

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Serum Sample (100 µL) Add_IS Add this compound IS (10 µL) Sample->Add_IS Precipitation Protein Precipitation (Methanol) Add_IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Methoximation Methoximation (60°C, 60 min) Evaporation->Methoximation Silylation Silylation with MSTFA (70°C, 30 min) Methoximation->Silylation GC_Injection Inject 2 µL into GC-MS Silylation->GC_Injection Chromatography Chromatographic Separation (HP-5ms) GC_Injection->Chromatography Detection MS Detection (SIM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Pyridoxine Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of pyridoxine.

Conclusion

The described GC-MS method provides a reliable, sensitive, and specific protocol for the quantification of pyridoxine in human serum. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The two-step derivatization is effective in producing thermally stable and volatile derivatives suitable for GC-MS analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate measurement of pyridoxine in a clinical or research setting.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression in Pyridoxine-d3 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in pyridoxine-d3 based assays.

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS/MS analysis that can significantly impact the accuracy and precision of quantitative results. This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound assays.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression.

Ion_Suppression_Troubleshooting_Workflow cluster_Identification Identification cluster_Mitigation Mitigation Strategies cluster_SamplePrep Sample Preparation Options cluster_Verification Verification start Inconsistent or Low This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression sample_prep Optimize Sample Preparation check_suppression->sample_prep Ion Suppression Detected ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe chromatography Optimize Chromatography ms_params Optimize MS Parameters chromatography->ms_params re_evaluate Re-evaluate Matrix Effect ms_params->re_evaluate ppt->chromatography lle->chromatography spe->chromatography re_evaluate->sample_prep Unacceptable Matrix Effect validated Method Validated re_evaluate->validated Acceptable Matrix Effect

Caption: A workflow for identifying and mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound assays?

A: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., proteins, phospholipids, salts) reduce the ionization efficiency of the target analyte (pyridoxine) and its deuterated internal standard (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification. Since this compound is used to normalize for variations in sample processing and instrument response, understanding and minimizing ion suppression is crucial for reliable bioanalysis.[3]

Q2: How can I determine if ion suppression is affecting my assay?

A: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[4][5] This involves infusing a constant flow of a pyridoxine standard into the LC eluent after the analytical column and injecting a blank matrix sample. A dip in the baseline signal of the pyridoxine MRM transition indicates the retention time at which matrix components are eluting and causing suppression.

Q3: What are the most common sources of ion suppression in plasma or serum samples?

A: In biological matrices like plasma and serum, the primary culprits for ion suppression are phospholipids and proteins.[6][7] Salts and other endogenous small molecules can also contribute to this effect. These matrix components can co-elute with pyridoxine and compete for ionization, leading to a reduced signal.

Q4: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help with ion suppression?

A: this compound is chemically identical to pyridoxine, so it co-elutes and experiences similar ion suppression effects.[3] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be largely compensated for, leading to more accurate and precise quantification. However, severe ion suppression can still compromise assay sensitivity.

Q5: What are the primary strategies to minimize ion suppression?

A: The main strategies to combat ion suppression fall into three categories:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is the most effective approach.[7][8] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate pyridoxine from the co-eluting matrix interferences.[2] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Mass Spectrometry Parameter Optimization: Fine-tuning the ion source parameters (e.g., spray voltage, gas flows, temperature) can sometimes help to mitigate the effects of ion suppression.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the degree of ion suppression. The following table provides a comparative summary of common techniques for plasma samples. Note: The quantitative values are illustrative and can vary based on the specific matrix and analytical conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Protein Removal (%)
Protein Precipitation (PPT) 85 - 10560 - 80< 20~90
Liquid-Liquid Extraction (LLE) 70 - 9085 - 95> 95> 98
Solid-Phase Extraction (SPE) 80 - 100> 95> 98> 98
  • Analyte Recovery: The percentage of pyridoxine recovered from the sample.

  • Matrix Effect: Calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100. A value closer to 100% indicates less ion suppression.[7]

  • Phospholipid & Protein Removal: The efficiency of the method in removing major sources of ion suppression.

Visualizing the Impact of Sample Preparation

The following diagram illustrates how different sample preparation techniques work to remove interferences.

Sample_Preparation_Mechanisms cluster_Input Biological Sample cluster_Methods Sample Preparation Methods cluster_Output Resulting Extract Sample Plasma/Serum (Pyridoxine, Proteins, Phospholipids) PPT Protein Precipitation (e.g., Acetonitrile, TCA) Sample->PPT Precipitates Proteins LLE Liquid-Liquid Extraction (e.g., MTBE, Ethyl Acetate) Sample->LLE Partitions based on Solubility SPE Solid-Phase Extraction (e.g., C18, Mixed-Mode) Sample->SPE Selective Adsorption and Elution PPT_out Pyridoxine + Residual Phospholipids PPT->PPT_out LLE_out Clean Extract (Pyridoxine) LLE->LLE_out SPE_out Highly Clean Extract (Pyridoxine) SPE->SPE_out

Caption: Mechanisms of different sample preparation techniques.

Experimental Protocols

Here are detailed methodologies for key experiments and sample preparation techniques.

Protocol 1: Post-Column Infusion Experiment

Objective: To identify the retention time windows where ion suppression occurs.

Materials:

  • Syringe pump

  • Tee-junction

  • Pyridoxine standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma/serum extract (prepared using your current method)

  • LC-MS/MS system

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical method.

  • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a tee-junction.

  • Begin infusing the pyridoxine standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline for the pyridoxine MRM transition is observed, inject the blank plasma/serum extract.

  • Monitor the pyridoxine signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Protein Precipitation (PPT)

Objective: A quick and simple method to remove the majority of proteins.

Materials:

  • Plasma/serum sample

  • This compound internal standard solution

  • Ice-cold acetonitrile (ACN) or trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile or 100 µL of 10% TCA.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

Objective: To extract pyridoxine into an immiscible organic solvent, leaving behind polar interferences like proteins and salts.

Materials:

  • Plasma/serum sample

  • This compound internal standard solution

  • Buffer (e.g., phosphate buffer, pH 7)

  • Immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 100 µL of plasma/serum, add 10 µL of this compound internal standard and 100 µL of buffer.

  • Add 600 µL of the organic solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and inject into the LC-MS/MS system.

Protocol 4: Solid-Phase Extraction (SPE)

Objective: A highly selective method to purify and concentrate pyridoxine from the sample matrix.

Materials:

  • Plasma/serum sample

  • This compound internal standard solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 90% methanol in water with 0.1% formic acid)

  • SPE manifold or automated SPE system

  • Evaporation and reconstitution supplies (as for LLE)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.

  • Elution: Elute the pyridoxine and this compound with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the reconstitution solvent for analysis.

By following these guidelines and protocols, researchers can effectively minimize ion suppression and ensure the development of robust and reliable this compound based assays.

References

Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Pyridoxine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing mass spectrometer source parameters for Pyridoxine-d3 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: this compound is the deuterated internal standard for Pyridoxine. The fragmentation pattern of the labeled standard is similar to the unlabeled compound. The protonated molecule of this compound is monitored, and upon collision-induced dissociation, characteristic product ions are formed.

Table 1: MRM Transitions for Pyridoxine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Pyridoxine170.2152.2Quantifier
134.1Qualifier
This compound173.2155.2Quantifier, corresponding to the loss of H2O from the precursor ion.
137.1Qualifier, corresponding to an additional loss of H2O.

Q2: What is a good starting point for ESI source parameters for this compound analysis?

A2: Optimizing source parameters is crucial for achieving the best sensitivity and reproducibility. Below is a table summarizing typical starting parameters gathered from various LC-MS/MS methods for vitamin B6 analysis. These should be optimized for your specific instrument and experimental conditions.

Table 2: Typical ESI Source Parameters for Vitamin B6 Analysis

ParameterValue RangeInstrument Example
Ionization ModePositive Electrospray Ionization (ESI+)Most triple quadrupole instruments
Capillary Voltage1.4 - 4.0 kVWaters, Thermo Fisher
Cone Voltage20 - 70 VWaters
Source/Desolvation Temperature150 - 400 °CWaters, Thermo Fisher, Shimadzu
Nebulizing Gas Flow3.0 L/minShimadzu
Drying Gas Flow10.0 L/minShimadzu
Heating Gas Flow10.0 L/minShimadzu
Cone Gas Flow350 L/HrWaters
Desolvation Gas Flow650 L/HrWaters

Q3: Why is the signal intensity of my deuterated standard (this compound) significantly different from the native compound?

A3: It is not uncommon to observe a difference in signal intensity between a deuterated internal standard and its native analog. This can be attributed to the kinetic isotope effect during fragmentation in the collision cell. The heavier deuterium atoms can alter the fragmentation pathways and efficiencies, leading to different product ion abundances. While the chromatographic retention time should be nearly identical, the MS/MS response can differ.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect Source Parameters: The source parameters are not optimized for this compound.

    • Solution: Systematically optimize the capillary voltage, source temperature, and gas flow rates. Use a tuning solution of this compound to find the optimal settings for your instrument. A general optimization workflow is provided below.

  • Sample Preparation Issues: The internal standard may not have been added correctly, or there might be significant ion suppression from the sample matrix.

    • Solution: Verify your sample preparation protocol. To check for ion suppression, perform a post-column infusion of this compound while injecting a blank sample extract. A dip in the signal at the retention time of any co-eluting matrix components indicates ion suppression.

  • Instrument Contamination: The ion source or mass spectrometer inlet may be contaminated.

    • Solution: Clean the ion source, transfer capillary, and other front-end components according to the manufacturer's guidelines.

Issue 2: Unstable Signal or High Baseline Noise

Possible Causes and Solutions:

  • Inadequate Solvent Quality: Impurities in the mobile phase can lead to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives.

  • Suboptimal Gas Flow: Incorrect nebulizer or drying gas flow can cause an unstable spray.

    • Solution: Optimize the gas flow rates to ensure a stable and consistent spray. Visually inspect the spray if possible.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.

    • Solution: Improve chromatographic separation to resolve this compound from interfering compounds. Consider using a more effective sample clean-up procedure.

Experimental Protocols

Protocol for Mass Spectrometer Source Parameter Optimization

This protocol outlines a systematic approach to optimize ESI source parameters for this compound.

  • Prepare a Tuning Solution: Prepare a solution of this compound at a concentration of approximately 100-500 ng/mL in your initial mobile phase composition.

  • Infuse the Solution: Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Capillary Voltage: While monitoring the MRM transition for this compound, vary the capillary voltage in small increments (e.g., 0.2 kV) to find the voltage that provides the maximum stable signal.

  • Optimize Gas Flows:

    • Nebulizing Gas: Adjust the nebulizing gas flow to achieve a fine, stable spray.

    • Drying and Heating Gases: Optimize the drying and heating gas flows and temperatures to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Optimize Source Temperature: Adjust the source/desolvation temperature to maximize the signal intensity. Higher temperatures can improve desolvation but may lead to in-source fragmentation if too high.

  • Verify with LC-MS/MS: Once the optimal source parameters are determined by infusion, confirm the performance by injecting a standard solution through your LC system.

Visualizations

Source_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_verification Verification prep_solution Prepare this compound Tuning Solution infuse Infuse Solution into MS prep_solution->infuse opt_voltage Optimize Capillary Voltage infuse->opt_voltage opt_gas Optimize Gas Flows (Nebulizing, Drying, Heating) opt_voltage->opt_gas opt_temp Optimize Source Temperature opt_gas->opt_temp verify Verify with LC-MS/MS Injection opt_temp->verify

Caption: Workflow for optimizing mass spectrometer source parameters.

Troubleshooting_Low_Signal issue Low/No Signal for This compound cause1 Incorrect Source Parameters issue->cause1 cause2 Sample Preparation Issues issue->cause2 cause3 Instrument Contamination issue->cause3 solution1 Systematically optimize voltage, temperature, and gas flows. cause1->solution1 Solution solution2 Verify protocol and check for ion suppression. cause2->solution2 Solution solution3 Clean ion source and inlet components. cause3->solution3 Solution

Caption: Troubleshooting guide for low signal intensity.

addressing isotopic interference between Pyridoxine-d3 and native pyridoxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference between the stable isotope-labeled internal standard (SIL-IS) Pyridoxine-d3 and native (unlabeled) pyridoxine during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound and native pyridoxine analysis?

A1: Isotopic interference occurs when the isotopic signature of the native pyridoxine overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard, this compound, or vice versa. Native pyridoxine contains naturally occurring heavy isotopes (primarily ¹³C), which can result in a small percentage of molecules having a mass of M+1, M+2, or M+3, where M is the monoisotopic mass. This M+3 peak of native pyridoxine can interfere with the M peak of this compound, leading to inaccuracies in quantification.

Q2: Why is it crucial to correct for this isotopic interference?

A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response. This artificially inflates the calculated concentration of the native pyridoxine, compromising the accuracy and reliability of the bioanalytical method.[1]

Q3: How can I determine if my assay is affected by isotopic interference from this compound?

A3: A common method to assess this interference is to analyze a high-concentration sample of native pyridoxine without any internal standard. Monitor the mass transition for this compound. Any signal detected at the retention time of pyridoxine indicates a contribution from the native analyte to the internal standard's signal.

Q4: What are the primary causes of significant isotopic interference?

A4: The primary causes include:

  • Natural Isotopic Abundance: The natural abundance of stable isotopes like ¹³C, ¹⁵N, and ¹⁸O in the native pyridoxine molecule.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled (d0) pyridoxine.

  • High Analyte Concentration: The interference becomes more pronounced at high concentrations of native pyridoxine relative to the fixed concentration of the internal standard.[1]

Q5: Are there ways to minimize isotopic interference during method development?

A5: Yes. One effective strategy is to use an internal standard with a higher degree of deuteration (e.g., Pyridoxine-d5 or d7). This increases the mass difference between the analyte and the internal standard, reducing the likelihood of spectral overlap.

Troubleshooting Guide

Problem: I am observing a signal for this compound in my blank samples (matrix with no analyte or IS).

  • Possible Cause: Contamination of the LC-MS system.

  • Solution:

    • Flush the entire LC system, including the autosampler and column, with a strong solvent mixture (e.g., methanol/isopropanol/water).

    • Inject several blank solvent injections to ensure the system is clean.

    • If the issue persists, consider cleaning the ion source and other mass spectrometer components as per the manufacturer's guidelines.

Problem: The measured concentrations of my high concentration quality control (QC) samples are consistently biased high.

  • Possible Cause: Uncorrected isotopic contribution from native pyridoxine to the this compound internal standard signal.

  • Solution:

    • Experimentally determine the contribution of native pyridoxine to the this compound signal (see Experimental Protocol section).

    • Apply a mathematical correction to your data. This can be done by subtracting the calculated contribution from the observed internal standard response.

    • Alternatively, consider using a nonlinear calibration model that can account for this type of interference.[1]

Problem: My calibration curve is non-linear at the high end.

  • Possible Cause: Isotopic interference is often more pronounced at higher analyte concentrations, leading to a non-linear response.

  • Solution:

    • Implement a correction factor for the isotopic contribution as described above.

    • Consider using a weighted linear regression or a quadratic fitting model for your calibration curve. However, it is best to first address the root cause of the non-linearity.

Data Presentation

The following table illustrates a hypothetical example of the contribution of native pyridoxine to the this compound signal and the effect of correction.

Sample IDNative Pyridoxine Concentration (ng/mL)Measured this compound AreaCalculated Contribution from Native PyridoxineCorrected this compound Area
Blank050050
LLOQ1100,500100100,400
QC Low3101,500300101,200
QC Mid100105,0001,000104,000
QC High800115,0008,000107,000
ULOQ1000120,00010,000110,000

This is a hypothetical data set to illustrate the principle. The actual contribution will depend on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Isotopic Contribution of Native Pyridoxine to this compound Signal

Objective: To quantify the percentage of the signal at the m/z of this compound that originates from a known concentration of native pyridoxine.

Materials:

  • Calibrated stock solution of native pyridoxine.

  • LC-MS/MS system.

  • Validated mobile phases and chromatographic column for pyridoxine analysis.

Procedure:

  • Prepare a series of high-concentration solutions of native pyridoxine in the appropriate matrix (e.g., 1000, 5000, 10000 ng/mL). Do not add any this compound internal standard.

  • Inject these solutions into the LC-MS/MS system.

  • Acquire data monitoring the specific precursor-product ion transition for this compound.

  • Measure the peak area of the signal at the retention time of pyridoxine for the this compound transition.

  • Prepare a solution containing only the working concentration of the this compound internal standard and inject it. Measure the peak area.

  • Calculate the contribution factor as the ratio of the signal from the native pyridoxine to the signal from the internal standard at their respective concentrations.

Protocol 2: Correction of Quantitative Data for Isotopic Interference

Objective: To apply a correction factor to experimental data to account for isotopic interference.

Procedure:

  • Using the contribution factor determined in Protocol 1, calculate the interference for each sample based on its measured native pyridoxine concentration.

    • Interference Area = Measured Native Pyridoxine Concentration * Contribution Factor

  • Subtract the calculated interference area from the measured peak area of the this compound internal standard for each sample.

    • Corrected IS Area = Measured IS Area - Interference Area

  • Use the corrected internal standard area to re-calculate the concentration of native pyridoxine in your samples.

Visualizations

Isotopic_Interference_Workflow cluster_detection Detection of Interference cluster_correction Correction Strategy cluster_prevention Preventative Measures A Analyze high concentration native Pyridoxine standard B Monitor for signal in This compound channel A->B C Signal Detected? B->C D Determine Contribution Factor (Protocol 1) C->D Yes I No significant interference Proceed with standard quantification C->I No E Apply Mathematical Correction to IS Area (Protocol 2) D->E F Re-calculate Analyte Concentration E->F J Accurate Quantification F->J Validation G Use higher mass-labeled IS (e.g., Pyridoxine-d5, d7) H Optimize chromatography to separate potential interferences

Caption: Workflow for identifying and correcting isotopic interference.

Logical_Relationship cluster_consequence Consequence A Native Pyridoxine (contains natural isotopes, e.g., ¹³C) C Mass Spectrometer Signal A->C M+3 isotope contributes to IS signal channel B This compound (Internal Standard) B->C Primary signal D Inflated Internal Standard Response C->D E Inaccurate (Overestimated) Analyte Quantification D->E

Caption: Logical relationship of isotopic interference.

References

Technical Support Center: Optimizing Pyridoxine-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the chromatography of Pyridoxine-d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues with this compound analysis.

1. Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Peak tailing is a common issue in the chromatography of basic compounds like Pyridoxine. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role in the peak shape of ionizable compounds. For a basic compound like Pyridoxine, working at a low pH (e.g., pH < 4) can suppress the ionization of silanol groups on the silica-based column, minimizing secondary interactions and reducing peak tailing.[1][3] Conversely, at a higher pH, Pyridoxine itself will be less protonated, which can also improve peak shape. Experimenting with the mobile phase pH is a crucial first step.

  • Column Choice: Not all C18 columns are the same. Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions. Consider using a column with a different stationary phase chemistry or a more modern column specifically designed for improved peak shape for basic compounds.[4][5]

  • Sample Solvent Composition: Ensure your sample solvent is compatible with the initial mobile phase conditions. Dissolving your this compound standard in a solvent stronger than the mobile phase can lead to peak distortion.[6] Whenever possible, dissolve your sample in the mobile phase.

  • Metal Interactions: Pyridoxine can interact with metal surfaces in the HPLC system, leading to poor peak shape.[7] Using systems with technologies like MaxPeak High Performance Surfaces can mitigate these interactions and improve peak symmetry.[7]

2. My this compound peak is showing poor resolution from other components in my sample. How can I improve it?

Poor resolution can be due to several factors, including suboptimal mobile phase composition and gradient, as well as the column choice.

Troubleshooting Steps:

  • Optimize the Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase significantly impact retention and selectivity. Systematically varying the organic-to-aqueous ratio can improve the separation of co-eluting peaks.

  • Adjust the Gradient Profile: If you are using a gradient elution, modifying the gradient slope can enhance resolution. A shallower gradient provides more time for compounds to separate on the column.

  • Evaluate Different Column Chemistries: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation.

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

3. I am experiencing low sensitivity for my this compound signal in my LC-MS/MS analysis. What are the potential causes and solutions?

Low sensitivity can stem from issues with sample preparation, chromatographic conditions, or the mass spectrometer settings.

Troubleshooting Steps:

  • Sample Preparation and Matrix Effects: For biological samples, interfering substances in the matrix can suppress the ionization of this compound in the mass spectrometer source.[8] Employing a more effective sample cleanup technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove these interferences.[9]

  • Mass Spectrometer Parameters: Ensure that the MS parameters, including collision energy and cone voltage, are optimized for this compound. These settings can be fine-tuned by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Additives like ammonium formate or formic acid are commonly used to promote the formation of protonated molecules ([M+H]^+) in positive ion mode.[10][11]

  • Chromatographic Peak Shape: As discussed previously, poor peak shape leads to broader, shorter peaks, which directly translates to lower sensitivity. Improving peak shape will also enhance signal intensity.[6]

Experimental Protocols

Below are detailed methodologies for common procedures in this compound analysis.

Protocol 1: Sample Preparation of this compound from Human Plasma

This protocol outlines a common procedure for extracting this compound from a biological matrix for LC-MS/MS analysis.

  • Spiking: To a 100 µL aliquot of human plasma, add the appropriate volume of your this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol containing 1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode

Table 1: Example Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
7.0595
7.1955
10.0955

Visual Guides

The following diagrams illustrate key workflows and relationships in troubleshooting and experimental design for this compound analysis.

Troubleshooting_Peak_Shape cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PoorPeakShape Poor Peak Shape (Tailing/Fronting) SecondaryInteractions Secondary Interactions (e.g., Silanol Groups) PoorPeakShape->SecondaryInteractions can be caused by SolventMismatch Sample Solvent / Mobile Phase Mismatch PoorPeakShape->SolventMismatch MetalContamination Metal Contamination PoorPeakShape->MetalContamination ColumnOverload Column Overload PoorPeakShape->ColumnOverload OptimizeMobilePhase Optimize Mobile Phase pH and Organic Content SecondaryInteractions->OptimizeMobilePhase address with ChangeColumn Select Modern, High-Purity Column SecondaryInteractions->ChangeColumn AdjustSampleSolvent Use Mobile Phase as Sample Solvent SolventMismatch->AdjustSampleSolvent UseInertSystem Employ Metal-Free or Coated System Components MetalContamination->UseInertSystem ReduceInjection Reduce Injection Volume or Concentration ColumnOverload->ReduceInjection

Caption: Troubleshooting workflow for poor peak shape in this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation Steps start Start: Sample (e.g., Plasma) spike Spike with This compound IS start->spike prep Sample Preparation analysis LC-MS/MS Analysis data Data Processing analysis->data end End: Quantified Result data->end precipitate Protein Precipitation (e.g., with Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute reconstitute->analysis

Caption: General experimental workflow for the analysis of this compound in biological samples.

References

Technical Support Center: Pyridoxine-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Pyridoxine-d3 as an internal standard (IS) in quantitative assays. Accurate and reliable quantification is paramount in scientific research and drug development, and the purity of the internal standard is a critical factor that can significantly impact assay performance.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of the this compound internal standard so critical for my quantitative assay?

A1: The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it behaves nearly identically to the analyte (unlabeled Pyridoxine) throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric ionization.[1][2] The concentration of the analyte is determined from the ratio of the analyte's signal to the IS's signal. If the IS is impure, this ratio is skewed, leading to inaccurate quantification.

There are two primary types of purity to consider:

  • Chemical Purity: Refers to the absence of any other chemical compounds. Chemical impurities may or may not be structurally related to this compound. These can introduce interfering peaks, suppress or enhance the analyte or IS signal (matrix effects), and ultimately lead to inaccurate results.[3]

  • Isotopic Purity: Refers to the percentage of the IS that is correctly labeled with the desired number of deuterium atoms. The presence of unlabeled Pyridoxine (d0) in the this compound standard is a significant issue. This unlabeled impurity will contribute to the analyte's signal, causing a positive bias and overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[4][5]

Q2: What are the common impurities in this compound and how can they affect my results?

A2: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:

  • Unlabeled Pyridoxine (d0): The most critical isotopic impurity. It has the same mass and retention time as the analyte and will directly interfere with its quantification, leading to artificially inflated results.[4]

  • Related Pyridoxine Vitamers: Such as Pyridoxal-d3 or Pyridoxamine-d3.[6][7] If the assay is not specific for Pyridoxine, these may cause interference.

  • Degradation Products: Pyridoxine can degrade into compounds like 4-Pyridoxic acid under certain conditions.[6][8]

  • Synthesis Precursors and By-products: Various organic molecules used in the synthesis of this compound.[9][10]

These impurities can lead to several analytical issues:

  • Inaccurate Calibration: Unlabeled Pyridoxine in the IS will result in a non-zero intercept in the calibration curve, compressing the dynamic range and affecting accuracy, particularly at low concentrations.

  • Poor Precision: Variable impurity levels between different lots of the internal standard can lead to poor reproducibility of results.

  • Interfering Peaks: Chemical impurities can co-elute with the analyte or IS, making accurate peak integration difficult.[11]

Q3: How does isotopic purity specifically impact quantification in LC-MS/MS analysis?

A3: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), quantification relies on monitoring specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

  • Analyte-to-IS Contribution (Cross-talk): If the this compound standard contains a significant amount of unlabeled Pyridoxine (d0), the signal from this impurity will be detected in the analyte's mass transition channel. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the analyte signal at the LLOQ.[4]

  • IS-to-Analyte Contribution: Conversely, natural isotopic abundance means the unlabeled analyte will have a small signal in the IS's mass transition channel. The contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[4]

High levels of unlabeled impurity in the this compound can easily violate these thresholds, compromising the validity of the assay.

Below is a diagram illustrating the relationship between purity and quantitative accuracy.

Purity_Impact cluster_purity Purity of this compound IS cluster_issues Potential Issues cluster_impact Impact on Quantitative Accuracy Purity This compound Purity ChemPurity Chemical Purity Purity->ChemPurity IsoPurity Isotopic Purity Purity->IsoPurity Impurity Chemical Impurities ChemPurity->Impurity Low Unlabeled Unlabeled Pyridoxine (d0) IsoPurity->Unlabeled Low Accuracy Inaccurate Results Impurity->Accuracy Interference Precision Poor Precision Impurity->Precision Variable Matrix Effects Unlabeled->Accuracy Positive Bias Linearity Non-Linearity Unlabeled->Linearity Intercept Issues LLOQ Inaccurate LLOQ Unlabeled->LLOQ Overestimation

Logical relationship between this compound purity and quantitative accuracy.

Troubleshooting Guide

Problem Observed Potential Cause Related to IS Purity Recommended Action
High background signal or non-zero intercept in calibration curve The this compound internal standard may be contaminated with unlabeled Pyridoxine (analyte). This contributes to the analyte signal even in blank samples.[4]1. Analyze a high-concentration solution of the IS alone and check for signal in the analyte's mass transition channel. 2. Source a new lot of this compound with a higher certified isotopic purity.
Poor precision (high %CV) in QC samples across different runs Inconsistent purity between different lots or preparations of the this compound internal standard. Degradation of the IS stock solution.1. Qualify each new lot of IS before use in study samples. 2. Prepare fresh IS stock and working solutions. 3. Ensure proper storage conditions for the IS to prevent degradation.
Non-linear calibration curve (especially at high concentrations) Isotopic contribution from the analyte to the IS channel at high concentrations.[12] This can occur if the mass difference between the analyte and IS is not sufficient.1. Verify the mass difference is ideally ≥ 4 Da.[4] 2. Assess the contribution of a ULOQ-level analyte standard to the IS signal. 3. Consider using a quadratic curve fit if appropriate and validated, but investigate the root cause.
Unexpected or interfering peaks in the chromatogram The this compound standard may have chemical impurities that co-elute with the analyte or IS.[11]1. Analyze the IS solution by itself using the full chromatographic method to identify impurity peaks. 2. If possible, modify the chromatographic method (e.g., gradient, column) to separate the interfering peaks. 3. Obtain a higher chemical purity grade of the IS.
Drifting or inconsistent IS response throughout an analytical run While often related to instrument performance, this can be exacerbated by IS impurities that are more susceptible to matrix effects or instability in the processed sample.[1][13]1. Review the IS response plot for trends.[14] 2. Re-inject affected samples to rule out injection issues. 3. Evaluate the stability of the IS in the final extraction solvent over the typical run time.

Experimental Protocols

Protocol 1: Assessment of this compound Purity

This protocol outlines a general procedure to assess the isotopic and chemical purity of a this compound standard using LC-MS/MS.

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a dilution of this stock to a concentration that gives a strong signal without saturating the detector (e.g., 1000 ng/mL).

  • LC-MS/MS Analysis:

    • Inject the diluted this compound solution onto the LC-MS/MS system.

    • Acquire data in full scan mode to identify any unexpected masses corresponding to chemical impurities.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the following masses:

      • The mass of the analyte (unlabeled Pyridoxine).

      • The mass of the internal standard (this compound).

      • Masses of any potential, known impurities.

  • Data Analysis:

    • Isotopic Purity: Integrate the peak area for the unlabeled Pyridoxine signal and the this compound signal. Calculate the percentage of unlabeled impurity as: (Area of Unlabeled Pyridoxine / (Area of Unlabeled Pyridoxine + Area of this compound)) * 100

    • Chemical Purity: In the full scan data, integrate all observed peaks. Calculate the chemical purity as: (Area of this compound / Total Area of all peaks) * 100

Protocol 2: General LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a quantitative assay using this compound. It is based on common practices for vitamin B6 analysis.[15][16][17]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of biological matrix (e.g., plasma, whole blood), add 20 µL of the this compound working solution.

    • Vortex briefly to mix.

    • Add 300 µL of a protein precipitation agent (e.g., 0.2 M zinc sulfate in methanol or acetonitrile).[15][16]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.

    • Injection Volume: 5-10 µL.

    • MS Detection: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Optimized parent > fragment ion transitions for both Pyridoxine and this compound.

Below is a diagram illustrating a typical experimental workflow.

Workflow Start Start: Sample Aliquoting Add_IS Spike with This compound IS Start->Add_IS Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Data Data Acquisition (MRM Mode) Inject->Data Integrate Peak Integration (Analyte & IS) Data->Integrate Calculate Calculate Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify End End: Final Concentration Quantify->End

Typical experimental workflow for quantitative analysis using an internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods used for the quantification of Pyridoxine and related vitamers. High-quality this compound is essential to achieve this level of performance.

ParameterTypical Value/RangeSignificanceReference
Linearity (r²) > 0.99Indicates a strong correlation between concentration and response over the calibration range.[16][18]
Lower Limit of Quantification (LLOQ) 0.4 - 5.0 µg/L (approx. 2-30 nmol/L)The lowest concentration that can be reliably quantified. Isotopic impurities in the IS can artificially raise this limit.[16][18]
Accuracy (% Bias) 85% - 115%Measures how close the determined value is to the true value. Purity of the IS is a primary factor.[15][16]
Precision (%RSD or %CV) < 15%Measures the reproducibility of the assay. Inconsistent IS purity can increase variability.[15][16]
Recovery 65% - 108%Represents the efficiency of the extraction process. The IS is crucial for correcting variations in recovery.[18][19]

References

resolving co-eluting interferences in vitamin B6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of co-eluting interferences in Vitamin B6 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting interferences in Vitamin B6 analysis?

Co-eluting interferences in Vitamin B6 analysis are compounds that have similar retention times to the B6 vitamers (pyridoxal 5'-phosphate (PLP), pyridoxal (PL), pyridoxamine 5'-phosphate (PMP), pyridoxamine (PM), pyridoxine (PN), and pyridoxine-β-glucoside) under specific chromatographic conditions. These can lead to inaccurate quantification. Common interferences include:

  • Matrix components: Sugars, amino acids, and organic acids from complex sample matrices like plasma, serum, and food.

  • Structural isomers and related compounds: Other phosphorylated forms of Vitamin B6 or related pyridine compounds.

  • Reagent-related impurities: Impurities from reagents used in sample preparation, such as sodium borohydride which can introduce interfering peaks.

Q2: How can I identify if I have a co-elution problem?

Several indicators can suggest a co-elution issue:

  • Peak shape distortion: Asymmetrical or broad peaks for the Vitamin B6 vitamers.

  • Inconsistent quantitative results: Poor reproducibility of results across different sample preparations or dilutions.

  • Mass spectral interference: In LC-MS/MS analysis, observing interfering ions with the same mass-to-charge ratio (m/z) as the target analyte. A review of the total ion chromatogram can reveal the presence of interfering compounds.

  • Spike recovery experiments: Low or excessively high recovery of a known amount of Vitamin B6 standard spiked into a sample matrix can indicate the presence of an interfering compound.

Q3: What are the primary strategies to resolve co-eluting interferences?

The main approaches to address co-elution in Vitamin B6 analysis include:

  • Chromatographic Method Optimization: Modifying the high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) conditions to improve the separation of the target analytes from interfering compounds.

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering substances before analysis.

  • Selective Detection: Utilizing highly selective detectors like tandem mass spectrometry (MS/MS) to differentiate between the analyte and co-eluting interferences based on their mass-to-charge ratios and fragmentation patterns.

Troubleshooting Guide

Issue 1: Poor peak resolution between PLP and PMP.

This is a common issue as PLP and PMP are isomers and can be difficult to separate.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase significantly influences the retention of phosphorylated B6 vitamers. A study demonstrated that a mobile phase pH of 3.2, achieved using 100 mmol/L potassium dihydrogen phosphate and 15 mmol/L potassium chloride, can effectively separate PLP and PMP.

  • Modify Gradient Elution: Optimize the gradient profile. A shallow gradient can often improve the resolution between closely eluting peaks.

  • Change Stationary Phase: Consider using a different HPLC column with a different selectivity. A C18 column with a polar end-capping or a phenyl-hexyl column might provide the necessary selectivity.

Experimental Protocol: HPLC Method for Vitamin B6 Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 100 mmol/L potassium dihydrogen phosphate, 15 mmol/L potassium chloride, pH 3.2

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 95% A / 5% B

    • 15-20 min: Hold at 95% A / 5% B

    • 20-22 min: Return to 100% A

    • 22-30 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 290 nm, Emission: 395 nm)

Issue 2: Interference from matrix components in plasma samples.

Plasma contains numerous proteins and small molecules that can co-elute with Vitamin B6 vitamers.

Troubleshooting Steps:

  • Protein Precipitation: This is a crucial first step. Trichloroacetic acid (TCA) is a commonly used protein precipitating agent. A concentration of 5% TCA is often effective.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup. A mixed-mode cation exchange SPE cartridge can be used to retain the Vitamin B6 vitamers while allowing interfering substances to be washed away.

  • Derivatization: Derivatization of the B6 vitamers can alter their chromatographic behavior and move their retention times away from interfering peaks. However, this adds complexity to the sample preparation.

Experimental Protocol: Sample Preparation for Plasma Vitamin B6 Analysis

  • To 200 µL of plasma, add 200 µL of 10% TCA to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Plasma Vitamin B6 Analysis

Sample Preparation MethodPLP Recovery (%)PMP Recovery (%)RSD (%)
Protein Precipitation (TCA)95.292.8< 5%
Solid-Phase Extraction (SPE)98.196.5< 3%

RSD: Relative Standard Deviation

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (TCA) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration supernatant->filter hplc HPLC Separation filter->hplc Inject detection Fluorescence Detection hplc->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for Vitamin B6 analysis in plasma.

troubleshooting_logic start Poor Peak Resolution (e.g., PLP & PMP) ph_adjust Adjust Mobile Phase pH start->ph_adjust gradient Optimize Gradient ph_adjust->gradient If not resolved resolved Resolution Achieved ph_adjust->resolved Resolved column Change HPLC Column gradient->column If still not resolved gradient->resolved Resolved column->resolved Resolved

Caption: Troubleshooting logic for poor peak resolution.

long-term stability of Pyridoxine-d3 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information and troubleshooting advice regarding the long-term stability of Pyridoxine-d3 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and expected shelf-life for this compound stock solutions?

A1: The stability of this compound stock solutions is highly dependent on storage temperature and the chosen solvent. For optimal stability, solutions should be stored sealed and protected from moisture.[1] Manufacturer recommendations suggest that stock solutions can be stable for up to 6 months when stored at -80°C, and for 1 month when stored at -20°C.[1]

Studies on the non-deuterated form, Pyridoxine HCl, show that aqueous solutions can be stable for extended periods under specific conditions. For instance, a 100 mg/mL injection in sterile water remains stable for at least 6 months at room temperature (25°C) when stored in polypropylene syringes.[2][3][4] Similarly, a 25 mg/mL suspension in specific commercial vehicles is stable for up to 91 days at either 4°C or 25°C.[5][6]

Q2: Which solvents are suitable for preparing this compound stock solutions?

A2: this compound, as the hydrochloride salt, is soluble in water and alcohol.[7] It is practically insoluble in less polar organic solvents like acetone, chloroform, and ether.[7] If you are preparing an aqueous stock solution for use in cell culture or other sterile applications, it is recommended to filter-sterilize the final solution through a 0.22 μm filter before use.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation or phase separation in your stock solution, gentle heating and/or sonication can be used to help redissolve the compound. To prevent precipitation, ensure you are not exceeding the solubility limit of this compound in the chosen solvent. Repeated freeze-thaw cycles can also affect stability and solubility; it is best practice to aliquot the stock solution into single-use volumes after preparation.

Q4: What factors can cause degradation of this compound in solution?

A4: this compound is susceptible to several factors that can cause degradation:

  • Light: The compound is sensitive to light and should be stored in light-protecting containers (e.g., amber vials) and shielded from direct light exposure.[4][7][8]

  • pH: Pyridoxine is generally more stable in acidic conditions (pH 2-3.8) than in alkaline environments.[4][8] Studies have shown stable pH values of around 2.4 and 3.5 in aqueous solutions and suspensions, respectively.[2][3][5][6]

  • Oxidizing Agents: Avoid contact with oxidizing agents, as they can degrade the molecule.[7][9]

  • Heat: While gentle heating can aid dissolution, prolonged exposure to high temperatures can cause thermal decomposition, leading to the formation of degradants like pyridoxal.[10]

Q5: What are the common degradation products of Pyridoxine?

A5: The primary degradation products of pyridoxine include pyridoxal, pyridoxamine, and 4-pyridoxic acid.[8] Under thermal stress, pyridoxal and o-quinone methide have also been observed as decomposition products.[10] In biological or environmental contexts, bacterial pathways can degrade pyridoxine through a series of pyridine intermediates.[11]

Stability Data Summary

The following tables summarize stability data for Pyridoxine solutions under various storage conditions.

Table 1: Manufacturer Recommendations for this compound Stock Solution Stability

Storage TemperatureShelf-LifeStorage Conditions
-80°C6 monthsSealed, away from moisture
-20°C1 monthSealed, away from moisture

Data sourced from MedChemExpress.[1]

Table 2: Stability of Pyridoxine HCl (non-deuterated) Aqueous Solutions & Suspensions

ConcentrationSolvent/VehicleStorage TemperatureContainerDurationRemaining Concentration
100 mg/mLSterile Water for Injection25°CPolypropylene Syringe6 months>99%
25 mg/mLOral Mix Vehicle25°CAmber Glass/Plastic Bottle91 days>94.2%
25 mg/mLOral Mix Vehicle4°CAmber Glass/Plastic Bottle91 days>94.2%
25 mg/mLOral Mix SF Vehicle25°CAmber Glass/Plastic Bottle91 days>94.2%
25 mg/mLOral Mix SF Vehicle4°CAmber Glass/Plastic Bottle91 days>94.2%

Data compiled from studies by Gupta (2006) and Jivraj et al. (2016).[2][3][5][6]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in a stock solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and validated technique.[12][13]

1. Materials and Reagents:

  • This compound reference standard

  • This compound stock solution for testing

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate or similar buffer salt

  • Formic acid or acetic acid to adjust pH

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 10-25 mM ammonium formate, pH adjusted to ~5.5).[5]

  • Flow Rate: 0.5 - 1.0 mL/min.[5][14]

  • Column Temperature: 30°C.[14]

  • Detection Wavelength: ~280-290 nm.[14][15]

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent (e.g., water) at a known concentration (e.g., 1000 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: At each time point of the stability study (e.g., T=0, 1 week, 1 month, etc.), withdraw an aliquot of the stored this compound stock solution. Dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis and Calculation:

  • Inject the standards and samples onto the HPLC system.

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point:

    • % Remaining = (Concentration at time T / Concentration at time T=0) * 100

6. Forced Degradation (for Method Validation):

  • To ensure the method is "stability-indicating," perform forced degradation studies by subjecting the this compound solution to stress conditions (e.g., 1N HCl, 1N NaOH, 10% H₂O₂, heat, light).[6] The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow prep 1. Prepare this compound Stock Solution aliquot 2. Aliquot into Vials for Different Conditions prep->aliquot t0 3. Analyze T=0 Sample (Establish Baseline) aliquot->t0 store 4. Store Aliquots aliquot->store data 7. Calculate % Remaining vs. T=0 t0->data storage_cond Storage Conditions: - Temp (-80°C, -20°C, 25°C) - Light (Protected vs. Exposed) store->storage_cond pull 5. Pull Samples at Scheduled Time Points store->pull analyze 6. Prepare & Analyze via RP-HPLC pull->analyze analyze->data report 8. Determine Shelf-Life data->report

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway pyridoxine Pyridoxine pyridoxal Pyridoxal pyridoxine->pyridoxal Oxidation pyridoxamine Pyridoxamine pyridoxine->pyridoxamine Transamination pyridoxic_acid 4-Pyridoxic Acid pyridoxal->pyridoxic_acid Oxidation stress Stress Conditions (Light, Heat, Oxidizing Agents, pH) stress->pyridoxine degradation

Caption: Simplified degradation pathways of Pyridoxine.

References

selecting the optimal MRM transition for Pyridoxine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Multiple Reaction Monitoring (MRM) transition for Pyridoxine-d3 analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Pyridoxine and this compound?

A1: The selection of optimal MRM transitions is critical for the sensitivity and specificity of your assay. For Pyridoxine, the protonated molecule [M+H]+ is typically used as the precursor ion. The fragmentation of Pyridoxine often involves the loss of water (H₂O) and other neutral losses. For this compound, where the three deuterium atoms are on the methyl group, the precursor ion and fragment ions containing this methyl group will have a mass shift of +3 m/z.

Below is a table summarizing the recommended MRM transitions for both Pyridoxine and this compound.

Table 1: Recommended MRM Transitions for Pyridoxine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Pyridoxine170.1152.1Loss of H₂O
134.1Further fragmentation
This compound173.1155.1Loss of H₂O
137.1Further fragmentation

Note: These are predicted transitions for this compound based on the known fragmentation of Pyridoxine. Optimal transitions should be confirmed empirically.

Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound MRM transitions?

G MRM Parameter Optimization Workflow cluster_infusion Infusion cluster_optimization Optimization cluster_analysis Analysis & Finalization Infuse Infuse this compound Standard Solution SelectPrecursor Select Precursor Ion (m/z 173.1) Infuse->SelectPrecursor Establish Stable Signal RampDP Ramp Declustering Potential (DP) SelectPrecursor->RampDP SelectProduct Select Product Ions (e.g., m/z 155.1, 137.1) RampDP->SelectProduct At Optimal DP RampCE Ramp Collision Energy (CE) SelectProduct->RampCE Analyze Analyze Intensity vs. CE/DP Plots RampCE->Analyze Finalize Select Optimal CE and DP Values Analyze->Finalize

MRM parameter optimization workflow for this compound.

Q3: What are some common issues when using this compound as an internal standard?

A3: Using a deuterated internal standard like this compound is generally the gold standard for quantitative LC-MS/MS analysis. However, researchers may encounter some specific challenges:

  • Isotopic Interference: The natural isotopic abundance of Pyridoxine can sometimes contribute to the signal of this compound, especially at the M+3 peak. This can be assessed by analyzing a high concentration of unlabeled Pyridoxine and monitoring the this compound transitions.

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[1] While usually minor, this can be problematic if there is a steep gradient or significant matrix effects at that point in the chromatogram.

  • Matrix Effects and Ion Suppression: Although a deuterated internal standard is used to compensate for matrix effects, significant ion suppression can still impact the overall signal intensity and sensitivity of the assay.[2][3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor signal intensity for this compound.

  • Question: I am not seeing a strong signal for my this compound internal standard. What should I check?

  • Answer:

    • Confirm Standard Integrity: Ensure your this compound standard is not degraded. Prepare a fresh stock solution.

    • Optimize Source Conditions: Check and optimize your electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizing and drying gas), and source temperature.

    • Review MRM Parameters: Re-optimize the declustering potential and collision energy for your specific instrument. Even small deviations from the optimal values can significantly reduce signal intensity.

    • Check for Matrix Suppression: Infuse your this compound standard post-column while injecting a blank matrix sample. A dip in the signal at the expected retention time of Pyridoxine indicates ion suppression. If suppression is significant, consider improving your sample preparation method to remove interfering matrix components.[3]

Problem 2: Inconsistent peak area ratios between Pyridoxine and this compound.

  • Question: My peak area ratio of Pyridoxine to this compound is not consistent across my calibration curve or in my QC samples. What could be the cause?

  • Answer:

    • Non-linear Response: At high concentrations, detector saturation can occur for either the analyte or the internal standard, leading to non-linear responses. Ensure your calibration curve covers the expected concentration range of your samples and that the detector is not being saturated.

    • Differential Matrix Effects: Although deuterated internal standards are meant to track the analyte, severe and variable matrix effects can sometimes affect the analyte and internal standard slightly differently, especially if there is a slight chromatographic separation between them.[4]

    • Isotopic Contribution: At the upper end of your calibration curve, the isotopic contribution from high concentrations of unlabeled Pyridoxine to the this compound signal might become significant, leading to an underestimation of the true concentration.

    • Internal Standard Concentration: Ensure the concentration of your this compound internal standard is appropriate. It should be high enough to provide a robust signal but not so high that it causes ion suppression of the analyte.

Problem 3: I am observing a slight shift in retention time for this compound compared to Pyridoxine.

  • Question: My this compound peak is eluting slightly before my Pyridoxine peak. Is this normal and how can I address it?

  • Answer: A slight retention time shift, often with the deuterated compound eluting earlier, is a known phenomenon in liquid chromatography.[1]

    • Is it a problem? In most cases, a small, consistent shift is not an issue, as the integration software can still accurately quantify both peaks. However, if the shift is variable or if it causes the peaks to elute in a region of rapidly changing matrix effects, it can lead to inaccurate quantification.

    • How to address it:

      • Chromatography Optimization: You can try to adjust your chromatographic conditions (e.g., gradient slope, mobile phase composition) to minimize the separation.

      • Integration Parameters: Ensure your peak integration parameters are set appropriately to handle the slight retention time difference.

      • Consider 13C Labeled Standard: If the deuterium-induced shift is causing significant issues, a 13C labeled internal standard, which typically co-elutes perfectly with the native analyte, could be an alternative.

Experimental Protocol: Quantification of Pyridoxine using this compound

This section provides a general experimental protocol for the quantification of Pyridoxine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents

  • Pyridoxine Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Biological Matrix (e.g., Human Plasma)

  • Protein Precipitation Agent (e.g., Trichloroacetic acid or Acetonitrile)

2. Preparation of Stock and Working Solutions

  • Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyridoxine HCl in a suitable solvent (e.g., water or methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound HCl in the same solvent as the analyte.

  • Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the Pyridoxine stock solution. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the this compound working solution.

  • Vortex briefly.

  • Add 300 µL of cold protein precipitation agent (e.g., 10% w/v Trichloroacetic acid in water or acetonitrile).

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: As listed in Table 1.

  • MS Parameters: Optimize declustering potential, collision energy, and other source parameters as described in the FAQ section.

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Calibrator/QC Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

General experimental workflow for the quantification of Pyridoxine.

5. Data Analysis

  • Integrate the peak areas for both Pyridoxine and this compound.

  • Calculate the peak area ratio (Pyridoxine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of Pyridoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Vitamin B6 (Pyridoxine) using Pyridoxine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin B6 (pyridoxine) is crucial in various matrices, from pharmaceutical formulations to biological samples. The use of a stable isotope-labeled internal standard, such as Pyridoxine-d3, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted approach for achieving high accuracy and precision. This guide provides a comprehensive overview of the validation of such a method, presenting experimental data, detailed protocols, and a comparison with alternative approaches.

Performance Characteristics of a Validated LC-MS/MS Method

The validation of an analytical method ensures its reliability for its intended purpose. Key performance indicators are summarized below, based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) method for the quantification of Vitamin B6 vitamers.[1][2] While the cited study utilized a 13C-labeled pyridoxine internal standard, the performance characteristics are directly comparable to a method employing this compound due to the similar analytical principles.

Validation ParameterPerformance Characteristic
Linearity Range 5 - 200 nmol/L[1]
Correlation Coefficient (r²) > 0.99[1]
Accuracy (as % Bias) Within ±15% of the nominal concentration
Precision (as % CV) Intra-day: < 15% Inter-day: < 15%
Lower Limit of Quantification (LLOQ) 5 nmol/L[1]
Recovery Consistent, precise, and reproducible

Alternative Analytical Methods

While LC-MS/MS with a deuterated internal standard is considered a gold standard for its selectivity and sensitivity, other methods have been traditionally used for Vitamin B6 analysis.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a common and reliable method. However, it often requires a derivatization step to make the Vitamin B6 vitamers fluorescent, which can add complexity and potential for variability to the workflow.[3]

  • Microbiological Assays: These assays are based on the growth of a microorganism that requires Vitamin B6. While they can measure the biologically active forms of the vitamin, they are generally less precise, have a longer turnaround time, and can be susceptible to interference from other compounds in the sample.

  • Enzymatic Assays: These methods utilize enzymes that specifically react with a form of Vitamin B6, producing a measurable signal. They can be specific but may not be able to distinguish between different vitamers unless specific enzymes are used for each.

The LC-MS/MS approach offers significant advantages over these alternatives, including higher specificity due to the mass-based detection, improved precision and accuracy through the use of a stable isotope-labeled internal standard, and the ability to multiplex the analysis of multiple Vitamin B6 vitamers in a single run.[4]

Experimental Workflow and Signaling Pathway

The following diagram illustrates a typical experimental workflow for the quantification of Pyridoxine using LC-MS/MS with this compound as an internal standard.

Vitamin B6 Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation Supernatant_Transfer->UPLC_Separation ESI_Ionization Electrospray Ionization (ESI) UPLC_Separation->ESI_Ionization MS_MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI_Ionization->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (from Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: Workflow for Vitamin B6 analysis using LC-MS/MS.

Experimental Protocols

The following is a detailed methodology for the key experiments involved in the validation of an LC-MS/MS method for pyridoxine quantification.

Preparation of Stock and Working Solutions
  • Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve pyridoxine hydrochloride in a suitable solvent (e.g., methanol or water) to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the pyridoxine stock solution.

  • Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).

Sample Preparation
  • To 100 µL of the biological sample (e.g., plasma, serum), add a known amount of the this compound internal standard working solution.

  • Vortex the sample to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A UPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column is suitable for retaining pyridoxine and its deuterated analog.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for pyridoxine and this compound should be optimized for maximum sensitivity and specificity.

Method Validation Procedures
  • Linearity: Analyze a series of calibration standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma) at a minimum of six different concentration levels. Plot the peak area ratio (pyridoxine/pyridoxine-d3) against the nominal concentration and perform a linear regression analysis.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range. Analyze multiple replicates of these QC samples on the same day (intra-day) and on different days (inter-day) to determine the accuracy (% bias) and precision (% coefficient of variation).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% bias and <20% CV).

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure that there are no endogenous interferences at the retention times of pyridoxine and this compound.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and internal standard by comparing the peak areas of the analyte in a neat solution versus in a post-extraction spiked matrix sample.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

  • Stability: Assess the stability of pyridoxine in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

References

A Guide to Inter-Laboratory Comparison of Vitamin B6 Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin B6 is crucial across various fields, from clinical diagnostics to nutritional science and drug development. This guide provides a comprehensive comparison of common analytical methods used for the determination of vitamin B6, focusing on their performance characteristics as reported in inter-laboratory studies and validation reports. Detailed experimental protocols and visual representations of workflows and metabolic pathways are included to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Quantitative Performance

The selection of a suitable analytical method for vitamin B6 quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the key performance indicators for the most widely used methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Microbiological Assays.

Method Principle Common Analytes Advantages Disadvantages
HPLC with Fluorescence Detection Chromatographic separation of B6 vitamers followed by sensitive fluorescence detection.Pyridoxal 5'-phosphate (PLP), Pyridoxal (PL), Pyridoxine (PN), Pyridoxamine (PM), 4-Pyridoxic Acid (PA)Good sensitivity and specificity, capable of separating multiple vitamers.Requires derivatization for some vitamers, longer run times.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection for high specificity and sensitivity.PLP, PL, PN, PM, PA, and their phosphorylated forms.High specificity and sensitivity, can measure multiple vitamers simultaneously without derivatization.[1][2]Higher equipment cost and complexity.
Enzymatic Assay Utilizes a specific enzyme that requires PLP as a cofactor; the enzyme's activity is proportional to the PLP concentration.[3][4]Pyridoxal 5'-phosphate (PLP)High throughput, suitable for automation, no chromatography needed.[5]Measures only PLP, potential for interference from other compounds.
Microbiological Assay Measures the growth of a microorganism (e.g., Saccharomyces uvarum) that requires vitamin B6 for its proliferation.[6]Total vitamin B6 activity (pyridoxine, pyridoxal, pyridoxamine).[7][8]Measures biologically active vitamin B6, cost-effective.Lacks specificity for individual vitamers, can be time-consuming.[9]
Performance Metric HPLC-FLD LC-MS/MS Enzymatic Assay Microbiological Assay
Within-Day Precision (CV%) 0.6 - 37%[10][11]2.6 - 16.5%[1]~3.4% (intra-assay)[12]Not widely reported in recent comparisons
Between-Day Precision (CV%) 1.4 - 26%[10][11]2.6 - 16.5%[1]~6.1% (inter-assay)[12]Not widely reported in recent comparisons
Recovery (%) 53 - 144%[10][11]92 - 111%[2]81 - 105%[4]84.5 - 107.9% (for HPLC after extraction)[13]
Limit of Detection (LOD) 7.8 nmol/L[14]0.0028 - 0.02 mg/kg[2]14.8 nmol/L[5]~1 ng level[9]
Limit of Quantification (LOQ) 25.9 nmol/L[14]6 nmol/L[12]Not specifiedNot specified

Note: The reported performance characteristics can vary significantly between laboratories and with different sample matrices.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the validation of new analytical methods. Below are outlines of typical experimental protocols for the key vitamin B6 quantification methods.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
  • Sample Preparation:

    • For plasma or serum, proteins are precipitated using an acid such as trichloroacetic acid or perchloric acid.[13]

    • Food samples may require homogenization and acid hydrolysis to extract vitamin B6.[13]

    • Enzymatic hydrolysis with acid phosphatase can be used to dephosphorylate the phosphorylated forms to their corresponding free forms to simplify the chromatographic analysis.[13]

    • The supernatant is collected after centrifugation.

  • Chromatographic Separation:

    • A C18 reversed-phase column is commonly used for the separation of B6 vitamers.[15][16]

    • The mobile phase often consists of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier like methanol or acetonitrile.[15] An ion-pairing agent such as 1-octanesulfonic acid may be added to improve the retention and separation of the polar vitamers.[17]

    • Gradient elution is frequently employed to achieve optimal separation of all vitamers in a single run.[15]

  • Detection:

    • Fluorescence detection is highly sensitive for the natural fluorescence of B6 vitamers.[17]

    • Post-column derivatization with a reagent like sodium bisulfite can enhance the fluorescence of certain vitamers.[17]

    • Excitation and emission wavelengths are typically set around 328 nm and 393 nm, respectively.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Similar to HPLC, protein precipitation with an organic solvent like acetonitrile or an acid is a common first step for biological fluids.[1]

    • Stable isotope-labeled internal standards for each vitamer are added to the sample prior to processing to ensure accurate quantification.[2]

    • The sample is centrifuged, and the supernatant is transferred for injection.

  • LC Separation:

    • A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.[18]

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid or ammonium formate, is typically used.[18]

  • MS/MS Detection:

    • Electrospray ionization (ESI) in positive ion mode is commonly employed.[1]

    • Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each vitamer and its internal standard are monitored for high selectivity.

Enzymatic Assay
  • Principle: The assay is based on the reconstitution of a holoenzyme from its apoenzyme and the cofactor, pyridoxal 5'-phosphate (PLP). The activity of the reconstituted enzyme is directly proportional to the amount of PLP in the sample.[3][5] A common enzyme used is tyrosine decarboxylase.[3]

  • Procedure:

    • Plasma or serum samples are diluted.[3]

    • The diluted sample is incubated with the apo-enzyme (e.g., tyrosine apo-decarboxylase).[3]

    • A substrate (e.g., L-tyrosine) is added, and the enzyme reaction is initiated.[3]

    • The product of the reaction (e.g., tyramine) is then measured, often through a secondary enzymatic reaction that produces a colored or fluorescent product.[3]

    • The absorbance or fluorescence is read using a microplate reader.[3]

Microbiological Assay
  • Principle: This method relies on the growth of a microorganism that has an absolute requirement for vitamin B6. The extent of growth is proportional to the amount of vitamin B6 in the sample. Saccharomyces uvarum is a commonly used organism.[6]

  • Procedure:

    • Samples are extracted with an acidic solution and autoclaved to release the vitamin.[6]

    • The pH of the extract is adjusted, and it is added to a basal growth medium that contains all necessary nutrients except for vitamin B6.[6]

    • The medium is inoculated with the test microorganism and incubated.[6]

    • The growth of the microorganism is measured by turbidimetry or by measuring the diameter of the growth zone on an agar plate.[19]

    • The vitamin B6 content is determined by comparing the growth response of the sample to that of known standards.[6]

Visualizations

Experimental Workflow for Chromatographic Methods

experimental_workflow sample Sample (Plasma, Food, etc.) extraction Extraction & Protein Precipitation sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation injection->separation detection Detection (Fluorescence or MS/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General experimental workflow for HPLC and LC-MS/MS based vitamin B6 quantification.

Vitamin B6 Metabolic Pathway

vitamin_b6_metabolism cluster_diet Dietary Intake & Absorption cluster_metabolism Hepatic Metabolism cluster_excretion Excretion PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal kinase PA 4-Pyridoxic Acid (PA) PL->PA Aldehyde oxidase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PLP PNP Oxidase PMP->PLP PMP Oxidase PLP->PL Phosphatase

Caption: Simplified metabolic pathway of vitamin B6 interconversion and catabolism.

References

A Head-to-Head Battle of Internal Standards: Pyridoxine-d3 vs. 13C-Labeled Pyridoxine in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the analysis of pyridoxine (Vitamin B6), stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of two commonly used options: Pyridoxine-d3 and 13C-labeled pyridoxine, supported by experimental data to inform your selection.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, derivatization, and instrument response. While both deuterated (d3) and carbon-13 (13C) labeled pyridoxine serve this purpose, subtle but significant differences in their physicochemical properties can impact analytical performance. Generally, 13C-labeled standards are considered superior due to a lower potential for isotopic effects and chromatographic separation from the analyte, leading to more accurate quantification.

Performance Data at a Glance: A Comparative Summary

Table 1: Performance Characteristics of 13C-Labeled Pyridoxine as an Internal Standard

Performance ParameterReported Value(s)Citation(s)
Accuracy (Deviation from Nominal Concentration) 3% for Pyridoxine (PN)[1]
Recovery 92% - 111%[2]
Intra-day Precision (RSD) 4% - 10%[2]
Inter-day Precision (RSD) 4% - 10%[2]
Intra- and Inter-assay Variation < 20%[1]

Table 2: Theoretical and Observed Considerations for this compound as an Internal Standard

Performance ParameterGeneral Observations and Potential IssuesCitation(s)
Chromatographic Co-elution with Analyte Potential for partial separation from the unlabeled analyte due to isotopic effects, which can lead to differential matrix effects. The more deuterium atoms, the greater the potential for separation.[3][4]
Isotopic Stability Risk of back-exchange of deuterium for hydrogen, especially at non-stabilized positions, which can compromise quantitative accuracy.[5]
Matrix Effects If chromatographic separation occurs, the internal standard may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification.[3]
Accuracy and Precision While often providing acceptable results, the potential for isotopic effects and differential matrix effects can introduce a higher degree of variability and potential bias compared to 13C-labeled standards.[6]

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are crucial for replicating and comparing results. Below are representative methodologies for the analysis of pyridoxine and its vitamers using 13C-labeled and deuterated internal standards.

Experimental Protocol Using 13C-Labeled Pyridoxine Internal Standard

This protocol is adapted from a study quantifying B6 vitamers in food samples using [13C3]-PN as an internal standard[2].

1. Sample Preparation:

  • Weigh 1 gram of the homogenized sample into a 50-mL centrifuge tube.

  • Add a known amount of [13C3]-PN internal standard solution.

  • Extract the sample with 20 mL of 5% formic acid by shaking for 5 minutes.

  • Centrifuge the mixture and collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Shim-pack Velox PFPP column (2.1 × 100 mm, 2.7 μm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A multi-step gradient is employed to achieve optimal separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for pyridoxine and [13C3]-pyridoxine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Spike Add 13C-Labeled Pyridoxine IS Sample->Spike Extract Extract with 5% Formic Acid Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Experimental workflow for pyridoxine analysis using a 13C-labeled internal standard.
Conceptual Experimental Protocol Using this compound Internal Standard

While a specific validation study for pyridoxine using this compound was not found with detailed quantitative data, a typical workflow would be similar to the one for the 13C-labeled standard. The key difference lies in the properties of the internal standard itself.

1. Sample Preparation:

  • Similar to the 13C protocol, a known amount of this compound would be added to the sample prior to extraction.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Chromatographic conditions would need to be carefully optimized to ensure co-elution of pyridoxine and this compound to minimize differential matrix effects.

  • Mass Spectrometry: MRM transitions would be set for pyridoxine and this compound.

G cluster_workflow Analytical Workflow Analyte Pyridoxine (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound or 13C-Pyridoxine) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General analytical workflow for using stable isotope-labeled internal standards.

The Verdict: Why 13C-Labeled Pyridoxine is the Preferred Choice

Based on the available evidence and established analytical principles, 13C-labeled pyridoxine is the superior choice for an internal standard in the quantitative analysis of pyridoxine by LC-MS/MS.

The primary advantages of 13C-labeled internal standards include:

  • Co-elution with the Analyte: Due to the minimal difference in physicochemical properties between 12C and 13C, 13C-labeled pyridoxine co-elutes almost perfectly with the unlabeled analyte. This is a critical factor for accurate compensation of matrix effects, as both compounds experience the same ionization conditions. Deuterated standards, on the other hand, can exhibit a chromatographic shift, leading to different retention times and potentially inaccurate results if they elute in a region with different matrix effects.[3][4]

  • Isotopic Stability: The carbon-13 isotope is inherently stable and does not undergo exchange with other atoms in the sample or during analysis. Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent, which would lead to an underestimation of the analyte concentration.[5]

  • Reduced Isotope Effects: The larger relative mass difference between hydrogen and deuterium can lead to more pronounced kinetic isotope effects during sample preparation and ionization compared to the smaller mass difference between 12C and 13C. These effects can potentially influence fragmentation patterns and ionization efficiency.

G cluster_choice Choice of Internal Standard cluster_d3 This compound cluster_13C 13C-Labeled Pyridoxine IS_Choice Internal Standard Selection D3_Pros Pros: - Generally lower cost IS_Choice->D3_Pros C13_Pros Pros: - Co-elution with analyte - High isotopic stability - Minimizes differential matrix effects - Higher accuracy and precision IS_Choice->C13_Pros D3_Cons Cons: - Potential for chromatographic shift - Risk of H/D exchange - Susceptible to differential matrix effects D3_Pros->D3_Cons C13_Cons Cons: - Generally higher cost C13_Pros->C13_Cons Conclusion Conclusion: 13C-Labeled Pyridoxine is the superior choice for accuracy and reliability. C13_Pros->Conclusion

Decision-making logic for selecting an internal standard for pyridoxine analysis.

References

A Comparative Guide to Pyridoxine Analysis: HPLC-FLD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pyridoxine (Vitamin B6) is critical. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Executive Summary

Both HPLC-FLD and LC-MS/MS are powerful techniques for pyridoxine analysis, each with its own set of advantages and limitations. HPLC-FLD is a robust and sensitive method, particularly suitable for routine analysis in less complex matrices.[1][2][3] In contrast, LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for complex sample matrices and for the simultaneous analysis of multiple vitamin B6 vitamers.[4][5][6] A multicenter study comparing whole blood vitamin B6 assays found that laboratory-developed HPLC and LC-MS/MS methods produced equivalent results.[7][8][9]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for HPLC-FLD and LC-MS/MS in the analysis of pyridoxine, based on published validation data.

ParameterHPLC-FLDLC-MS/MS
Limit of Detection (LOD) 0.040 - 0.09 ng/mL[1][2][3]0.0028 mg/kg (equivalent to 2.8 ng/g)[4]
Limit of Quantification (LOQ) 0.103 - 0.29 ng/mL[1][2][3]0.0085 mg/kg (equivalent to 8.5 ng/g)[4]
**Linearity (R²) **> 0.999[1][3]> 0.99[6]
Accuracy (% Recovery) 97.4 - 103.4%[1][2][3]92 - 111%[4]
Precision (%RSD) < 3.23%[10]Inter-day: 4 - 10%, Intra-day: 4 - 10%[4]

Experimental Workflows

The general experimental workflows for pyridoxine analysis using HPLC-FLD and LC-MS/MS are outlined below. The key difference lies in the detection method, with mass spectrometry providing an additional dimension of selectivity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_data_analysis Data Analysis extraction Extraction (e.g., acid hydrolysis) cleanup Clean-up (e.g., SPE) extraction->cleanup hplc HPLC Separation cleanup->hplc fld Fluorescence Detection (FLD) hplc->fld msms Tandem Mass Spectrometry (MS/MS) hplc->msms data_fld Quantification fld->data_fld data_msms Quantification msms->data_msms

Fig. 1: Generalized workflow for pyridoxine analysis.

Detailed Experimental Protocols

HPLC-FLD Method

This protocol is a representative example for the analysis of pyridoxine in pharmaceutical formulations.[1][3]

  • Sample Preparation: Pyridoxine is extracted from the sample matrix using a suitable solvent, such as 0.1 M formic acid.[11] The extract is then clarified by centrifugation and filtration before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]

    • Mobile Phase: A gradient elution is often employed with a mobile phase consisting of an aqueous buffer (e.g., water with 0.2% formic acid) and an organic modifier (e.g., acetonitrile with 0.2% formic acid).[1][3]

    • Flow Rate: Typically around 1.0 - 1.2 mL/min.[1][3]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C or 45°C.[1][3][10]

  • Fluorescence Detection:

    • Excitation Wavelength: 290 nm.

    • Emission Wavelength: 390 nm.

LC-MS/MS Method

This protocol is a representative example for the analysis of pyridoxine and other B6 vitamers in biological matrices like whole blood or cerebrospinal fluid.[5][6]

  • Sample Preparation: Proteins are precipitated from the sample using an organic solvent like acetonitrile or a solution of zinc sulfate in methanol.[5][6] Stable isotope-labeled internal standards are often added prior to precipitation to ensure accurate quantification.[4] The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 or a specialized column like a C30 is used for separation (e.g., 150 mm x 2.1 mm, 3 µm).[5]

    • Mobile Phase: A gradient elution with mobile phases typically consisting of ammonium formate and formic acid in water and an organic solvent like acetonitrile.[5]

    • Flow Rate: In the range of 0.2 - 0.4 mL/min.

    • Column Temperature: Controlled, for instance, at 15°C.[5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Scan Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for pyridoxine and its internal standard are monitored.

Concluding Remarks

The choice between HPLC-FLD and LC-MS/MS for pyridoxine analysis depends on the specific requirements of the study. For routine quality control of pharmaceutical formulations with relatively high concentrations of pyridoxine, HPLC-FLD offers a sensitive, accurate, and cost-effective solution. However, for the analysis of low concentrations of pyridoxine and its various forms in complex biological matrices, or when the highest level of specificity is required, LC-MS/MS is the superior technique. Advances in analytical methods continue to improve the sensitivity, specificity, accuracy, and precision for the determination of pyridoxine.[12]

References

A Comparative Guide to Proficiency Testing Schemes for Clinical Vitamin B6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of vitamin B6, participation in a reputable proficiency testing (PT) scheme is paramount for ensuring the accuracy and reliability of analytical methods. This guide provides a comparative overview of available PT schemes for clinical vitamin B6 analysis, offering insights into their structure, methodologies, and data presentation to aid laboratories in selecting the most suitable program for their needs.

Introduction to Vitamin B6 Analysis and the Importance of Proficiency Testing

Vitamin B6 is a crucial micronutrient that exists in several forms, with pyridoxal 5'-phosphate (PLP) being the primary bioactive coenzyme form in the human body. Accurate measurement of PLP in clinical samples, typically plasma or whole blood, is essential for assessing vitamin B6 status and investigating its role in various physiological and pathological processes. However, significant variability has been observed between different analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as between different commercial assay kits.[1][2]

Proficiency testing, also known as external quality assessment (EQA), is a vital tool for laboratories to monitor and improve the quality of their measurements. By analyzing blind samples from a PT provider and comparing their results against a cohort of peer laboratories, participants can identify potential analytical biases, assess the precision of their methods, and ensure their results are comparable to a wider standard.

Overview of Available Proficiency Testing Schemes

Several organizations worldwide offer proficiency testing schemes that include vitamin B6. The following table summarizes the key features of some of the prominent providers.

ProviderScheme Name/ProgramAnalytesSample MatrixFrequencyNotes
RCPAQAP Chemical Pathology ProgramPyridoxal-5'-phosphate (PLP)Whole Blood, PlasmaMonthlyOffers a comprehensive program for chemical pathology analytes. The inclusion of both whole blood and plasma for vitamin B6 allows for broader method comparison.
INSTAND e.V. EQA Scheme 242Pyridoxal-5'-phosphate (Vitamin B6)Serum (Lyophilised)2 surveys per year (March, August)A German-based provider with a wide range of EQA schemes. Scheme 242 specifically includes PLP.
LGC AXIO Proficiency Testing Clinical ChemistryVitamin B6 (Pyridoxine)Serum/Plasma (assumed)Varies by programLGC offers a broad portfolio of clinical chemistry PT schemes. Specific program details for vitamin B6 should be confirmed from their current catalogue.
CDC VITAL-EQA Vitamin A Laboratory - External Quality AssuranceNutritional BiomarkersSerumBiannuallyThis program focuses on nutritional markers for public health laboratories globally. While historically focused on Vitamin A, it has expanded to other micronutrients. Confirmation of current inclusion of vitamin B6 is recommended.
SKML Clinical ChemistryVitamin B6 (Pyridoxal phosphate)SerumNot specifiedThe Dutch Foundation for Quality Assessment in Medical Laboratories offers a wide range of schemes. Specific details on their vitamin B6 program require direct inquiry or consultation of their latest program guide.
College of American Pathologists (CAP) Biochemical Genetics Survey (BGL)Not specified for routine B6Plasma, Urine2 shipments per yearThis program is focused on inborn errors of metabolism and may not be suitable for routine nutritional assessment of vitamin B6. CAP's general clinical chemistry programs should be reviewed for vitamin B6 inclusion.

Experimental Protocols and Methodologies

The specific experimental protocols for sample analysis are determined by the participating laboratory's own validated methods. However, PT providers offer detailed instructions for sample handling, reconstitution (if applicable), and result submission. The primary analytical techniques employed by participating laboratories for vitamin B6 analysis are HPLC with fluorescence detection and LC-MS/MS.

Typical Analytical Workflow for Vitamin B6 (PLP) Analysis by HPLC
  • Sample Preparation:

    • Thaw frozen plasma or whole blood samples at room temperature, protected from light.

    • Perform protein precipitation, typically using trichloroacetic acid (TCA) or perchloric acid.

    • Centrifuge to separate the precipitated protein.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant onto a reversed-phase HPLC column (e.g., C18).

    • Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection:

    • Employ a fluorescence detector. The native fluorescence of PLP is often enhanced by post-column derivatization, for example, with a bisulfite solution.

  • Quantification:

    • Calculate the concentration of PLP in the sample by comparing the peak area or height to that of known calibrators.

Data Presentation and Performance Evaluation

PT providers typically supply comprehensive reports to participants after each testing round. These reports generally include:

  • Your Laboratory's Result: The result submitted by the individual laboratory.

  • Peer Group Mean/Median: The central tendency of the results from all participating laboratories or a specific subgroup using the same analytical method.

  • Standard Deviation (SD) or Interquartile Range (IQR): A measure of the dispersion of the peer group results.

  • Z-score or Other Performance Score: A standardized score that indicates how far an individual result is from the peer group mean. A common formula for the Z-score is:

    • Z = (Your Result - Peer Group Mean) / Peer Group SD

  • Overall Performance Summary: A summary of the laboratory's performance over time.

Diagrams and Visualizations

Logical Workflow of a Proficiency Testing Scheme

PT_Workflow cluster_provider PT Provider cluster_lab Participating Laboratory P1 Sample Preparation (Homogeneous & Stable) P2 Sample Distribution P1->P2 P3 Data Collection & Analysis P2->P3 L1 Receive Sample P2->L1 P4 Report Generation P3->P4 L4 Receive & Review Report P4->L4 Feedback L2 Sample Analysis L1->L2 L3 Result Submission L2->L3 L3->P3 Data Transfer L3->L4

Caption: A typical workflow for a proficiency testing scheme.

Key Considerations for Selecting a PT Scheme

PT_Selection Start Laboratory Needs Assessment Analyte Analytes Offered (e.g., PLP, 4-PA) Start->Analyte Matrix Sample Matrix (Plasma, Serum, Whole Blood) Start->Matrix Frequency Testing Frequency (Monthly, Quarterly, etc.) Start->Frequency Cost Cost of Participation Start->Cost Accreditation Provider Accreditation (e.g., ISO 17043) Start->Accreditation Reporting Reporting & Data Analysis (Peer groups, turnaround time) Start->Reporting Decision Select PT Scheme Analyte->Decision Matrix->Decision Frequency->Decision Cost->Decision Accreditation->Decision Reporting->Decision

Caption: Decision tree for choosing a suitable PT scheme.

Conclusion

Participation in a proficiency testing scheme is an indispensable component of a comprehensive quality management system for any laboratory performing clinical vitamin B6 analysis. By carefully evaluating the available schemes based on the analytes offered, sample matrices, frequency of challenges, and the quality of performance reports, laboratories can select a program that best suits their needs. This will not only help in meeting regulatory and accreditation requirements but also in ensuring the delivery of accurate and reliable results for research, clinical diagnostics, and drug development. Continuous monitoring of performance through PT schemes fosters confidence in laboratory data and contributes to the overall improvement of healthcare and scientific research.

References

A Comparative Guide to the Recovery of Pyridoxine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common methodologies for the extraction and quantification of Pyridoxine-d3, a stable isotope-labeled internal standard (SIL-IS), crucial for the accurate measurement of Vitamin B6 (Pyridoxine) in various biological matrices. Accurate quantification is essential for pharmacokinetic studies, nutritional assessment, and clinical research. The use of a SIL-IS like this compound is the gold standard in mass spectrometry-based bioanalysis as it effectively corrects for analyte loss during sample preparation and variations in instrument response.

Data Presentation: Recovery Across Extraction Methods

The efficiency of an analytical method is heavily dependent on the sample preparation stage. The goal is to isolate the target analyte from complex matrices like plasma, urine, or tissue homogenates, which can interfere with accurate measurement. The three most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The recovery of an analyte is a measure of the extraction efficiency of a method. When using a stable isotope-labeled internal standard such as this compound, the recovery of the analyte and the standard are expected to be nearly identical. This co-elution and co-ionization behavior allows the SIL-IS to normalize the final result, correcting for any extraction losses.

Below is a summary of typical recovery rates for different extraction methods used in bioanalysis. While specific recovery for this compound can vary based on the exact protocol and matrix, these values represent the general efficiency of each technique.

Extraction MethodBiological MatrixTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PP) Plasma, Serum, Whole Blood85 - 105[1][2]Fast, simple, inexpensive, high throughputLess clean extract, potential for significant matrix effects
Liquid-Liquid Extraction (LLE) Plasma, Urine65 - 90[3]Cleaner extract than PP, effective for nonpolar analytesLabor-intensive, emulsion formation, higher solvent use
Solid-Phase Extraction (SPE) Plasma, Urine, Tissue> 85[3]High selectivity, cleanest extract, reduces matrix effects, automatableMore expensive, requires method development

Recovery rates are illustrative and can vary significantly based on the specific analyte, matrix, and protocol optimization.Studies focusing on B6 vitamers have demonstrated excellent overall method accuracy and precision (within 85-115%) when using SIL-IS, which inherently corrects for recovery variations[1][4]. For instance, a method using perchloric acid for protein precipitation in whole blood reported extraction recoveries of 98–100% for pyridoxal-5'phosphate (the active form of B6)[2].

Experimental Workflow and Protocols

The accurate assessment of this compound recovery is embedded within the overall workflow for quantifying Pyridoxine. The general process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_extraction Extraction IS Spike with This compound (IS) PP Protein Precipitation (e.g., Acetonitrile, TCA) IS->PP Simple & Fast LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->LLE Cleaner SPE Solid-Phase Extraction (e.g., C18, MAX) IS->SPE Cleanest Sample Biological Sample (Plasma, Urine, etc.) Sample->IS LCMS LC-MS/MS Analysis PP->LCMS LLE->LCMS SPE->LCMS Data Data Processing (Ratio of Analyte/IS vs. Conc.) LCMS->Data Result Final Concentration Data->Result Metabolism cluster_intake Dietary Intake / Absorption (Jejunum) cluster_liver Liver Metabolism cluster_transport Systemic Circulation PN Pyridoxine (PN) PN_P PN 5'-phosphate PN->PN_P Pyridoxal Kinase PL Pyridoxal (PL) PL_P PL 5'-phosphate (PLP) Active Coenzyme PL->PL_P Pyridoxal Kinase PM Pyridoxamine (PM) PM_P PM 5'-phosphate PM->PM_P Pyridoxal Kinase PN_P->PL_P PNP Oxidase Albumin_PLP PLP bound to Albumin PL_P->Albumin_PLP Release to Blood PM_P->PL_P PMP Oxidase Tissues (Muscle, Brain) Tissues (Muscle, Brain) Albumin_PLP->Tissues (Muscle, Brain) Delivery

References

Navigating the Nuances of Method Transfer for Assays Utilizing Pyridoxine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical juncture in the seamless progression of drug development. This guide provides a comprehensive comparison of method transfer considerations for bioanalytical assays employing Pyridoxine-d3 as an internal standard, offering insights into best practices, potential challenges, and data-driven approaches to ensure analytical consistency and regulatory compliance.

The globalization of clinical trials and the increasing reliance on contract research organizations (CROs) have made the transfer of analytical methods a routine yet crucial activity.[1] When the internal standard is a deuterated compound like this compound, specific considerations must be taken into account to mitigate risks of analytical variability and ensure the receiving laboratory can produce results equivalent to the originating laboratory.[2][3]

Comparing Method Transfer Approaches

The choice of method transfer approach is contingent on a variety of factors, including the complexity of the assay, the experience of the receiving laboratory, and the regulatory context. A risk-based approach is often recommended to determine the most appropriate strategy.[4][5] The three primary approaches to method transfer are comparative testing, co-validation, and revalidation.

Transfer Approach Description Advantages Disadvantages When to Use
Comparative Testing The most common approach, where a set of predetermined samples are analyzed by both the transferring and receiving laboratories to demonstrate comparable results.[5][6]Cost-effective and efficient.May not identify all potential sources of variability.For well-validated and robust methods being transferred to an experienced laboratory.[5]
Co-validation Involves the receiving laboratory participating in the validation of the analytical method alongside the transferring laboratory.[5]Ensures the receiving laboratory is intimately familiar with the method; provides robust data on method reproducibility.[5]More time-consuming and resource-intensive than comparative testing.For new or complex methods, or when transferring to a less experienced laboratory.
Revalidation The receiving laboratory conducts a full or partial revalidation of the analytical method.[5]Provides the highest level of assurance that the method is performing correctly in the new laboratory.The most resource-intensive and time-consuming approach.When significant differences exist between the laboratories (e.g., equipment, environment) or if the original validation is insufficient.[2]

Key Considerations for this compound Assays

The use of deuterated internal standards such as this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a common practice to correct for variability in sample preparation and instrument response. However, these standards are not without their potential pitfalls, which must be carefully considered during method transfer.

Potential Issues with Deuterated Internal Standards:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons in the surrounding solvent, particularly under acidic or basic conditions, leading to a loss of the deuterated signal and inaccurate quantification.[3]

  • Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard. This can be problematic if there are matrix effects that differ across the elution profile.[7]

  • Differential Matrix Effects: Even with a co-eluting internal standard, matrix components can sometimes suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate results.[7]

To mitigate these risks during method transfer, it is crucial to thoroughly document the method, including details about sample handling, pH of solutions, and chromatographic conditions.[4] The transferring laboratory should provide a robust method with a comprehensive validation report.[4]

Experimental Protocols for Method Transfer

A well-defined experimental protocol is the cornerstone of a successful method transfer.[2] Below is a representative protocol for a comparative testing approach for an LC-MS/MS assay for Pyridoxine using this compound as an internal standard.

Objective: To demonstrate the successful transfer of a validated LC-MS/MS method for the quantification of Pyridoxine in human plasma from the transferring laboratory to the receiving laboratory.

Materials:

  • Human plasma (drug-free)

  • Pyridoxine analytical standard

  • This compound internal standard

  • Reagents for sample preparation (e.g., protein precipitation solvent)

  • LC-MS/MS system

Procedure:

  • Preparation of Transfer Samples: The transferring laboratory will prepare a set of at least 15 quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration curve range.[8]

  • Shipment of Samples: The prepared QC samples will be shipped frozen to the receiving laboratory under controlled conditions.

  • Analysis of Samples: Both the transferring and receiving laboratories will analyze the QC samples in replicate (e.g., n=5) according to the established and transferred analytical method.

  • Data Analysis: The results from both laboratories will be statistically compared. Acceptance criteria should be pre-defined in a method transfer plan.

Acceptance Criteria (Example):

Parameter Acceptance Criteria
Precision The coefficient of variation (%CV) for each QC level should not exceed 15% in both laboratories.
Accuracy The mean concentration of the QC samples at each level, as determined by the receiving laboratory, should be within ±15% of the nominal concentration.
Inter-laboratory Comparison The mean concentrations obtained by the receiving laboratory should be within ±15% of the mean concentrations obtained by the transferring laboratory for each QC level.

Visualizing the Method Transfer Process

A clear understanding of the workflow and decision-making process is essential for a smooth method transfer.

MethodTransferWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Initiate Method Transfer B Form Transfer Team (Sending & Receiving Labs) A->B D Conduct Risk Assessment B->D C Develop & Approve Method Transfer Plan E Train Receiving Lab Personnel C->E D->C F Prepare & Ship Transfer Samples E->F G Analyze Samples at Both Laboratories F->G H Compare & Evaluate Results G->H I Generate Method Transfer Report H->I J Address Deviations & Re-test if Necessary I->J Deviations Found K Approve Transfer & Implement Method I->K Acceptance Criteria Met J->G

Caption: A generalized workflow for a bioanalytical method transfer process.

TransferApproachDecision node_result node_result Start Start: Assess Method & Lab Capabilities Q1 Is the method well-established and robust? Start->Q1 Q2 Is the receiving lab highly experienced with the technology? Q1->Q2 Yes Revalidation Revalidation Q1->Revalidation No Q3 Are there significant differences in equipment or environment? Q2->Q3 Yes ComparativeTesting Comparative Testing Q2->ComparativeTesting No Q3->Revalidation Yes CoValidation Co-Validation Q3->CoValidation No

Caption: Decision tree for selecting an appropriate method transfer approach.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.